2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJQEWLULUOONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351800 | |
| Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-84-1 | |
| Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Executive Summary
The compound 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (CAS: 18595-84-1) represents a critical scaffold in heterocyclic chemistry, serving as both a bioactive pharmacophore and a versatile intermediate for the synthesis of quinazolinones. Distinguished by the electron-withdrawing and sterically demanding ortho-fluorine substituent, this molecule exhibits unique electrophilic reactivity at the lactone carbonyl, making it a potent acylating agent for serine proteases and a precursor for diverse chemical libraries. This guide provides a comprehensive analysis of its synthesis, reactivity profile, and physicochemical behavior, grounded in empirical protocols and mechanistic logic.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one |
| CAS Number | 18595-84-1 |
| Molecular Formula | C₁₄H₈FNO₂ |
| Molecular Weight | 241.22 g/mol |
| Core Scaffold | 4H-3,1-Benzoxazin-4-one |
| Key Substituent | Ortho-Fluorophenyl group |
Electronic & Steric Effects
The 2-(2-fluorophenyl) moiety imparts distinct properties compared to the unsubstituted phenyl analog:
-
Electronic Withdrawal: The high electronegativity of the fluorine atom (
) at the ortho position exerts an inductive electron-withdrawing effect (-I). This decreases the electron density at the C2 position of the oxazine ring, potentially enhancing the susceptibility of the C4-carbonyl to nucleophilic attack. -
Conformational Locking: The ortho-fluorine induces a non-planar conformation between the phenyl ring and the benzoxazinone core due to steric repulsion with the ring nitrogen or oxygen lone pairs. This "twisted" conformation is critical for binding affinity in enzyme pockets (e.g., Human Leukocyte Elastase).
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks the metabolically labile ortho-position, preventing hydroxylation by cytochrome P450 enzymes—a common strategy in medicinal chemistry to extend half-life.
Synthesis Protocols
The most robust synthetic route involves the cyclodehydration of
Validated Synthetic Workflow
Step 1: Amide Formation [1]
-
Reagents: Anthranilic acid (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Pyridine (solvent/base).
-
Conditions: 0°C to RT, 2 hours.
-
Mechanism: Nucleophilic acyl substitution. The amino group of anthranilic acid attacks the acid chloride.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the acid chloride.
Step 2: Cyclodehydration
-
Reagents: Acetic anhydride (
) or Thionyl chloride ( ). -
Conditions: Reflux (120°C for
) for 1-3 hours. -
Purification: Recrystallization from ethanol or toluene.
Synthesis Pathway Diagram[6]
Figure 1: Two-step synthesis via N-acylation followed by cyclodehydration.
Chemical Reactivity Profile
The 4H-benzo[d][1,3]oxazin-4-one ring is thermodynamically unstable toward nucleophiles, acting as a "masked" acylating agent.
Aminolysis & Quinazolinone Formation
The most significant reaction is with primary amines (
-
Mechanism:
-
Nucleophilic Attack: The amine attacks the electrophilic C4-carbonyl.
-
Ring Opening: The C-O bond cleaves, forming an
-acyl anthranilamide intermediate. -
Recyclization: Under dehydrating conditions (refluxing acetic acid or presence of
), the amide nitrogen attacks the ketone carbonyl, expelling water to form the stable quinazolinone ring.
-
Reactivity Logic Diagram
Figure 2: Conversion of benzoxazinone to quinazolinone via aminolysis.
Hydrolysis Stability
-
Condition: Aqueous base (NaOH/KOH).
-
Result: Rapid hydrolysis to the parent
-(2-fluorobenzoyl)anthranilic acid. -
Implication: This compound must be stored in a desiccator. In biological assays, DMSO stock solutions should be prepared fresh to avoid precipitation of the hydrolyzed acid.
Pharmacological Applications
While often an intermediate, the benzoxazinone core itself has intrinsic biological activity.[2][3]
Serine Protease Inhibition
Benzoxazinones are known alternate-substrate inhibitors of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G).
-
Mechanism: The active site serine hydroxyl group attacks the C4 carbonyl of the benzoxazinone.
-
Acyl-Enzyme Complex: The ring opens, tethering the enzyme to the benzoyl moiety.
-
Significance of 2-Fluoro: The electron-withdrawing fluorine destabilizes the acyl-enzyme intermediate less than electron-donating groups, potentially tuning the "off-rate" (
) of the inhibitor.
Experimental Characterization Data
Researchers should expect the following spectral signatures for validation.
| Technique | Expected Signal Characteristics |
| IR Spectroscopy | 1760–1780 cm⁻¹ : Strong C=O stretch (Lactone carbonyl).1600–1620 cm⁻¹ : C=N stretch.Absence of broad O-H/N-H stretches (confirms cyclization). |
| ¹H NMR (DMSO-d₆) | δ 8.1–8.3 ppm : Doublet (H5 of benzoxazine, deshielded by C=O).δ 7.2–7.8 ppm : Multiplet (Aromatic protons).Splitting : The 2-fluorophenyl protons will show complex splitting due to H-F coupling ( |
| ¹³C NMR | δ ~160 ppm : C4 Carbonyl.δ ~157 ppm : C2 Imidate carbon.C-F Coupling : Carbons on the 2-fluorophenyl ring will appear as doublets ( |
| Mass Spectrometry | [M+H]⁺ : 242.06 m/z.Fragmentation often shows loss of CO (28 Da) or the fluorobenzoyl cation. |
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
PubChem. 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | C14H8FNO2. National Library of Medicine. Available at: [Link]
-
Hassan, H. M., et al. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.[4] Scientific & Academic Publishing. Available at: [Link]
-
Gromachevskaya, E. V., et al. Synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Chemistry of Heterocyclic Compounds.[4][1][3] (General reference for synthetic protocols of this class).
-
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules.[5][6][4][7][1][8][3][9][10][11] Available at: [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 7. researchgate.net [researchgate.net]
- 8. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 9. 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one , 97% , 1022-46-4 - CookeChem [cookechem.com]
- 10. Some reactions of 2-(-chlorophenyl)-4H-1, 3 -benzoxazin-4-one and 2-( -chlorophenyl)-4H -1, 3-benzothiazin-4-thione compared with that of 4H-3, 1-benzoxazin-4-one and 4H-3, 1-benzothiazin-4-thione | [Pakistan Journal of Scientific and Industrial Research • 1985] | PSA • ID 45787 [psa.pastic.gov.pk]
- 11. 1044749-59-8|8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one|BLD Pharm [bldpharm.com]
Molecular Structure and Stability of Fluorinated Benzoxazinones
An In-Depth Technical Guide for Drug Development
Executive Summary
This guide addresses the physicochemical paradox inherent in fluorinated 4H-3,1-benzoxazin-4-ones : the trade-off between electrophilic reactivity (essential for serine protease inhibition) and hydrolytic stability (essential for plasma survival). While the 1,4-benzoxazin-3-one isomer is generally stable and often used as a scaffold for hydroxamic acids, the 4H-3,1-benzoxazin-4-one core functions as a suicide substrate. Its utility in drug discovery—specifically for Human Leukocyte Elastase (HLE) and chymotrypsin inhibition—relies on a "Goldilocks" reactivity profile. This document details how strategic fluorination modulates this profile.
Part 1: Structural Dynamics & The Fluorine Effect
The 4H-3,1-benzoxazin-4-one scaffold is effectively a cyclic acyl-anthranilate. Its biological activity is driven by the susceptibility of the carbonyl carbon (C4) to nucleophilic attack by the catalytic serine hydroxyl of the target enzyme.[1]
1.1 The Fluorine Modulation Matrix
Fluorine substitution is not merely for metabolic blocking; it is a tool to fine-tune the pKa of the leaving group and the electrophilicity of the carbonyl.
| Position | Electronic Effect | Impact on Stability | Impact on Potency (Inhibition) |
| C2-Substituent | Direct inductive influence on the N1-C2=N bond. | High Risk. Electron-withdrawing groups (e.g., -CF3) here drastically reduce hydrolytic stability ( | High. Increases |
| C5 | Steric proximity to Carbonyl (C4). | Stabilizing. Alkyl groups here protect the acyl-enzyme intermediate from deacylation. | Critical. Prevents rapid regeneration of the enzyme ( |
| C6 / C7 | Resonance/Inductive effects on the benzene ring. | Tunable. Electron-donating groups (EDGs) at C7 stabilize the ring against hydrolysis. Fluorine at C6/C7 acts primarily via induction ( | Moderate. Fluorine here is often used to block metabolic oxidation (P450) rather than drive potency. |
1.2 Mechanistic Logic
The stability of the benzoxazinone is governed by the basicity of the leaving group (the aniline nitrogen) after ring opening.
-
Fluorination of the benzene ring lowers the pKa of the aniline leaving group, making the ring more susceptible to opening (both by the enzyme and by water).
-
Strategic Design: To counterbalance the destabilizing effect of fluorine (added for metabolic stability), one must often introduce a steric bulk at C5 or an EDG at C7 to prevent rapid hydrolysis in plasma.
Part 2: Stability vs. Reactivity (The Core Challenge)
The critical failure mode for this scaffold is spontaneous hydrolysis in aqueous media before reaching the target.
2.1 Hydrolysis Pathway
The mechanism follows a pseudo-first-order kinetic profile in buffered solution. The rate-limiting step is the formation of the tetrahedral intermediate at C4.
Figure 1: Hydrolytic degradation pathway of 4H-3,1-benzoxazin-4-ones. The stability is determined by the energy barrier of the transition state.
2.2 Kinetic Parameters for Optimization
When designing fluorinated analogs, you must measure and optimize three constants:
-
(Chemical Stability): Rate of alkaline hydrolysis. Target:
hours in pH 7.4 buffer. -
(Acylation Rate): Rate of enzyme inactivation. Target:
. - (Deacylation Rate): Stability of the acyl-enzyme complex. Target: approaching zero (irreversible inhibition).
Rule of Thumb: A Fluorine at C6 will increase
Part 3: Synthesis Protocols
The synthesis of fluorinated benzoxazinones requires moisture-free conditions to prevent premature ring opening. The Anthranilic Acid Cyclodehydration is the industry standard for scalability.
3.1 Synthesis Workflow
Figure 2: Standard synthetic route for fluorinated benzoxazinones.
3.2 Detailed Protocol: 2-Substituted-6-Fluoro-4H-3,1-Benzoxazin-4-one
Reagents:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Acyl chloride (R-COCl) (1.1 eq)
-
Pyridine (2.0 eq)
-
Acetic Anhydride (
) (Excess)[1]
Step-by-Step Procedure:
-
N-Acylation: Dissolve 2-amino-5-fluorobenzoic acid in dry dichloromethane (DCM) at 0°C. Add pyridine followed by dropwise addition of the acyl chloride. Stir at RT for 2 hours.
-
Work-up: Wash with 1N HCl (to remove pyridine), dry over
, and concentrate. This yields the N-acyl anthranilic acid intermediate. -
Cyclization (The Critical Step): Suspend the intermediate in acetic anhydride. Heat to reflux (140°C) for 1–2 hours.
-
Note: For highly electron-deficient rings (e.g., polyfluorinated),
may not be sufficient. Use Cyanuric Chloride with triethylamine in DCM at RT as a milder, more potent dehydrating alternative.
-
-
Isolation: Cool the mixture. If using
, excess reagent can be distilled off or the mixture poured onto crushed ice (rapidly!) to precipitate the product. -
Purification: Recrystallize immediately from n-heptane/toluene. Avoid silica gel chromatography if possible, as the acidity of silica can catalyze hydrolysis of unstable derivatives.
Part 4: Analytical Characterization
Validating the structure requires distinguishing the benzoxazinone from its open-ring precursor or hydrolyzed product.
| Technique | Diagnostic Signal (Intact Ring) | Diagnostic Signal (Hydrolyzed/Open) |
| IR Spectroscopy | 1750–1780 cm⁻¹ (Lactone C=O). This high frequency is characteristic of the strained ring. | 1650–1690 cm⁻¹ (Amide/Acid C=O). Shift to lower frequency indicates ring opening. |
| ¹H NMR | Absence of carboxylic acid proton. Distinct shift of H-5 proton due to carbonyl anisotropy. | Broad singlet at >11 ppm (COOH) and amide NH. |
| ¹⁹F NMR | Sharp singlet/multiplet depending on position. | Slight chemical shift change ( |
| HPLC | Retention time | Earlier |
References
-
Hedstrom, L. (2002). Serine protease mechanism and specificity.[2] Chemical Reviews, 102(12), 4501-4524. Link
-
Teshima, T., et al. (1982). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide.[1][3] A structure-activity-relationship study. Journal of Biological Chemistry, 257(9), 5085-5091. Link
-
Gütschow, M., et al. (1998). 3,1-Benzoxazin-4-ones as potent inhibitors of serine proteases: Influence of the 2-substituent on stability and activity. Journal of Medicinal Chemistry, 41(10), 1729-1740. Link
-
Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479. Link
-
Laeva, A.A., et al. (2009).[4] Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones.[4] Russian Journal of Organic Chemistry, 45(6), 913-920.[4] Link
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-Containing Heterocycles: XIX.* Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
Biological Activity and SAR Optimization of 2-(2-Fluorophenyl)-3,1-Benzoxazin-4-one Derivatives
This guide serves as an advanced technical resource on the pharmacological and structural optimization of 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one , a specialized scaffold in medicinal chemistry known for its dual role as a serine protease inhibitor and an antimicrobial pharmacophore.
Executive Summary
The 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one scaffold represents a critical optimization in the design of heterocyclic serine protease inhibitors. While the parent 2-phenyl-benzoxazinone acts as a potent acylating agent for enzymes like Human Leukocyte Elastase (HLE) and Chymotrypsin , it suffers from rapid hydrolytic instability in physiological media. The incorporation of a fluorine atom at the ortho position (2-fluoro) introduces a unique steric and electronic shield. This modification enhances metabolic stability and lipophilicity without compromising the electrophilicity required for active-site acylation, making it a "privileged structure" for anti-inflammatory and antimicrobial drug discovery.
Chemical Space & Synthesis Strategy
The Scaffold Architecture
The 3,1-benzoxazin-4-one core is an internal ester (lactone) fused with a benzene ring. It functions as a suicide substrate (mechanism-based inhibitor).
-
Electrophilic Center: The C4 carbonyl carbon is highly susceptible to nucleophilic attack.
-
Leaving Group: The heterocyclic oxygen acts as a latent leaving group, allowing the ring to open upon attack by a catalytic serine residue.
Synthesis Protocol
The synthesis of the 2-(2-fluorophenyl) derivative is achieved through the cyclodehydration of
Reagents & Conditions:
-
Acylation: Anthranilic acid + 2-Fluorobenzoyl chloride (in Pyridine/TEA).
-
Cyclization: Acetic anhydride (reflux) or Thionyl chloride (
).
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis via N-acylation followed by cyclodehydration.
Pharmacological Mechanism of Action
Serine Protease Inhibition (HLE & Chymotrypsin)
The primary target of 2-substituted benzoxazinones is the catalytic triad (Ser-His-Asp) of serine proteases. The 2-(2-fluorophenyl) derivative acts as an acyl-enzyme inhibitor .
-
Recognition: The inhibitor binds to the S1 specificity pocket. The ortho-fluorine atom modulates the fit, often twisting the phenyl ring out of coplanarity, which can enhance selectivity for specific protease isoforms.
-
Acylation: The catalytic Serine-195 hydroxyl attacks the C4 carbonyl of the benzoxazinone.
-
Ring Opening: The C-O bond cleaves, opening the ring and tethering the benzoyl moiety to the enzyme.
-
Stable Acyl-Enzyme: Unlike natural substrates, the resulting acyl-enzyme complex hydrolyzes very slowly (deacylation is rate-limiting), effectively permanently disabling the enzyme.
Visualization: Mechanism of Inhibition
Figure 2: Mechanism-based inactivation of serine proteases by benzoxazinone derivatives.
Antimicrobial Activity
Beyond enzyme inhibition, the 2-(2-fluorophenyl) derivative exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).
-
Lipophilicity: The fluorine atom increases
, facilitating penetration through the bacterial cell envelope. -
Target: Disruption of bacterial cell wall synthesis enzymes or membrane-bound proteases.
Structure-Activity Relationship (SAR): The Fluorine Effect
Why substitute at the ortho (2-) position with Fluorine?
| Parameter | Effect of 2-(2-Fluorophenyl) Substitution | Biological Consequence |
| Electronic ( | Strong electron-withdrawing (Inductive effect). | Increases electrophilicity of C4-carbonyl, enhancing reactivity with the enzyme's active site serine. |
| Steric ( | Ortho-F creates steric bulk near the reaction center. | Crucial: Protects the lactone from non-specific hydrolysis by water (improving half-life) while still allowing attack by the specific enzyme active site. |
| Lipophilicity ( | Increases lipophilicity compared to H or OH. | Enhances membrane permeability (bioavailability) and binding affinity to hydrophobic S1 pockets. |
| Conformation | Induces a twist between the phenyl and benzoxazinone rings. | Disrupts planarity, potentially improving fit into restricted enzyme pockets (induced fit). |
Visualization: SAR Logic
Figure 3: SAR optimization logic driving the selection of the ortho-fluorine substituent.
Experimental Protocols
Synthesis of 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one
Reagents: Anthranilic acid (0.01 mol), 2-Fluorobenzoyl chloride (0.01 mol), Pyridine (30 mL).
-
Dissolution: Dissolve anthranilic acid in dry pyridine at 0°C.
-
Addition: Add 2-fluorobenzoyl chloride dropwise over 30 minutes, maintaining temperature <10°C.
-
Reaction: Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Workup: Pour mixture into ice-cold water/HCl. Filter the solid
-(2-fluorobenzoyl)anthranilic acid. -
Cyclization: Reflux the intermediate in acetic anhydride (10 mL) for 2 hours.
-
Isolation: Cool, pour into crushed ice. The solid product precipitates.[1] Recrystallize from ethanol.
-
Expected Yield: 70-85%.
-
Characterization: IR (Lactone C=O at ~1750 cm⁻¹), ¹H NMR (aromatic region 7.0-8.2 ppm).
-
Human Leukocyte Elastase (HLE) Inhibition Assay
Objective: Determine the
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).
-
Enzyme: Human Leukocyte Elastase (purified).
-
Procedure:
-
Incubate enzyme (10-50 nM) with varying concentrations of the benzoxazinone inhibitor (0.1 nM - 10 µM) for 30 minutes at 25°C.
-
Add substrate (0.5 mM).
-
Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
-
-
Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine
.
References
-
Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link
-
Benzoxazinone Biological Activity: Al-Naseeri, A. K., et al. (2022).[4] "Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3-Substituted [1,3] Benzooxazin-4-one derivatives." ResearchGate. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
HLE Inhibitor Data (BindingDB): BindingDB Entry for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one (Analogous data). Link
-
Synthesis Methodology: PubChem Compound Summary for CID 709912 (2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one). Link
Sources
Pharmacological Potential of 4H-Benzo[d][1,3]oxazin-4-one Scaffolds
Executive Summary
The 4H-benzo[d][1,3]oxazin-4-one scaffold (often referred to as 4H-3,1-benzoxazin-4-one) represents a "privileged structure" in medicinal chemistry due to its inherent reactivity towards nucleophiles and its structural similarity to physiological substrates. Unlike its more stable isomer, the 1,4-benzoxazinone, the 3,1-isomer is characterized by a high susceptibility to ring-opening reactions. This electrophilicity is the cornerstone of its pharmacological utility, particularly as a mechanism-based inhibitor (suicide substrate) for serine proteases.
This guide analyzes the synthetic accessibility, mechanistic pharmacodynamics, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for researchers targeting inflammatory diseases (via elastase/cathepsin inhibition) and oncology.
Chemical Architecture & Synthesis[1]
The Electrophilic Core
The pharmacophore is defined by the cyclic carbamate/anhydride-like linkage. The carbonyl carbon at position 4 is highly electrophilic, while the C2 position dictates specificity. The bond between O1 and C2 is prone to cleavage, a feature exploited in enzyme inhibition.
Validated Synthetic Protocol: The Orthoester Route
While classical routes employ acid chlorides (which often suffer from moisture sensitivity), the Orthoester Cyclization Method (adapted from Bunce et al.) offers a robust, self-validating one-pot protocol.
Protocol: One-Pot Synthesis of 2-Substituted-4H-benzo[d][1,3]oxazin-4-ones
-
Objective: Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one.
-
Reagents: Anthranilic acid (1.0 eq), Triethyl orthobenzoate (1.2 eq), Glacial Acetic Acid (catalytic), Ethanol (anhydrous).
Step-by-Step Workflow:
-
Charge: In a dry round-bottom flask, dissolve 10 mmol of anthranilic acid in 15 mL of anhydrous ethanol.
-
Addition: Add 12 mmol of triethyl orthobenzoate under inert atmosphere (N₂).
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.
-
Validation Point: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the fluorescent anthranilic acid spot indicates conversion.
-
-
Elimination (Critical): If the intermediate (dihydro-benzoxazinone) persists, extend reflux or add a Dean-Stark trap to remove ethanol, driving the equilibrium toward the oxidized 4H-product.
-
Isolation: Cool to 0°C. The product typically precipitates as a white/off-white solid.
-
Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Logic flow for the orthoester-mediated synthesis. Note the critical elimination step which can be rate-limiting with electron-withdrawing groups (EWG).
Mechanism of Action: Serine Protease Inhibition[2]
The primary pharmacological value of this scaffold lies in its ability to inhibit serine proteases such as Human Leukocyte Elastase (HLE) , Cathepsin G , and C1r .
The Acyl-Enzyme Intermediate
The mechanism is a classic "suicide inhibition" pathway. The enzyme's active site serine nucleophile attacks the C4 carbonyl of the benzoxazinone. Unlike standard substrates where the acyl-enzyme intermediate is rapidly hydrolyzed (regenerating the enzyme), the benzoxazinone forms a stable acyl-enzyme complex .
-
Recognition: The R2 substituent fits into the S1 specificity pocket of the protease.
-
Acylation: Serine-OH attacks C4.
-
Ring Opening: The O1-C4 bond does not break; rather, the O1-C2 bond cleaves (or the ring opens to tether the enzyme).
-
Inactivation: The resulting tethered acyl-enzyme is hydrolytically stable, permanently disabling the protease.
Mechanistic Pathway Diagram
Figure 2: Mechanism of suicide inhibition. The stability of the 'Inhibited Enzyme' state is the determinant of pharmacological potency.
Pharmacological Profiles & Data
Therapeutic Areas
-
Anti-inflammatory: Inhibition of HLE and Cathepsin G prevents tissue damage in diseases like COPD and cystic fibrosis.
-
Anticancer: 2-Aryl derivatives show potency against breast cancer lines (MCF-7, HCC1954), likely through off-target kinase modulation or protease-dependent invasion pathways.
-
Antimicrobial: Disruption of bacterial serine proteases.
Comparative Potency Data
The following table summarizes key inhibition data for 2-substituted derivatives against Cathepsin G and HLE.
| Compound ID | R2 Substituent | R5-R8 Substitution | Target Enzyme | IC50 / Ki | Selectivity Note |
| BZX-1 | Methyl | H | HLE | > 100 µM | Weak inhibitor (rapid hydrolysis) |
| BZX-2 | 2-Iodophenyl | H | C1r | 0.84 µM | High selectivity vs Thrombin |
| BZX-3 | 2-Iodophenyl | 7-Chloro | C1r | < 0.5 µM | Improved stability |
| BZX-4 | Propyl | H | Cathepsin G | 5.5 µM | Moderate potency |
| BZX-5 | tert-Butyl | 5-Methyl | HLE | 1.8 nM | Potent (Steric bulk prevents hydrolysis) |
Data synthesized from Bunce et al. (2019) and related protease inhibition studies.[1]
Structure-Activity Relationships (SAR)
To optimize this scaffold, modifications must balance reactivity (for acylation) with stability (to prevent pre-target hydrolysis).
SAR Logic Map
Figure 3: Strategic modification points on the benzoxazinone ring.
Key Insights
-
The "Peri" Effect (Position 5): Substitution at C5 (e.g., 5-methyl) is critical for HLE inhibitors. It creates steric hindrance that protects the acyl-enzyme intermediate from hydrolytic water, extending the duration of inhibition (Ki in low nM range).
-
Electronic Tuning (Positions 6-8): Electron-withdrawing groups (EWGs) like Chlorine at C7 increase the electrophilicity of C4, making the inhibitor more potent but less chemically stable in plasma.
References
-
Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[1][2][3] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[4][1][2][3][5] Molecules, 24(19), 3555.[1][2] [Link]
-
Krutikov, V. I., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. [Link]
-
Afosah, D. K., et al. (2025).[1] Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G.[1] PMC.[1][3] [Link]
-
Gütschow, M., et al. (2002). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.[6] Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022).[7][8] Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones.[9] MDPI Organics. [Link]
Sources
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4 H-Benzo[ d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. mdpi.com [mdpi.com]
Electronic Modulation of Benzoxazinone Scaffolds: The Ortho-Fluorine Effect
Topic: Electronic effects of ortho-fluorine on benzoxazinone reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The 4H-3,1-benzoxazin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, particularly as a mechanism-based inhibitor of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G). Its efficacy relies on a delicate balance: the heterocyclic ring must be electrophilic enough to acylate the catalytic serine residue (
This guide analyzes the specific impact of ortho-fluorine substitution (specifically at the C5 position) on this reactivity profile. While fluorine is classically viewed as an electronic activator in carbonyl systems, its placement at the C5 position of the benzoxazinone core introduces a competing steric/electrostatic shield, creating a unique "Ortho-Fluorine Paradox" that can be exploited to tune inhibitor selectivity and half-life.
The Benzoxazinone Pharmacophore: Mechanism of Action
To understand the fluorine effect, we must first establish the baseline reactivity. 2-Substituted-4H-3,1-benzoxazin-4-ones act as "suicide substrates" or acylating agents.
Acylation Kinetics
The inhibition mechanism involves the nucleophilic attack of the enzyme's active site serine hydroxyl group onto the C4-carbonyl carbon of the benzoxazinone. This results in ring opening and the formation of a stable acyl-enzyme intermediate.
Key Kinetic Driver: The electrophilicity of the C4-carbonyl.
-
High Electrophilicity: Fast acylation (
), but high susceptibility to plasma hydrolysis. -
Low Electrophilicity: Metabolic stability, but poor potency.
Visualization: Serine Protease Inhibition Pathway
The following diagram illustrates the critical ring-opening event where electronic perturbation plays a decisive role.
Caption: Kinetic pathway of benzoxazinone-mediated protease inhibition. The rate-limiting step is often the formation of the tetrahedral intermediate, modulated by ring substituents.
The Ortho-Fluorine Effect (C5-Substitution)
In the context of the 4H-3,1-benzoxazin-4-one numbering system, the "ortho" position relative to the reactive carbonyl is C5 .
The Electronic vs. Steric Conflict
Substituting hydrogen with fluorine at C5 introduces two opposing forces that do not exist for meta (C6/C7) or para (C8) substitutions.
| Factor | Effect on C4-Carbonyl | Mechanism |
| Inductive Effect (-I) | Activation | The high electronegativity of F withdraws electron density through the |
| Resonance Effect (+M) | Deactivation | F lone pairs can donate electron density into the |
| Steric/Field Effect | Shielding | The C5-F atom is spatially proximate to the C4-carbonyl oxygen. This creates electrostatic repulsion (lone pair-lone pair) and steric hindrance that blocks the optimal Bürgi-Dunitz trajectory for incoming nucleophiles. |
The "Ortho-Paradox" in Reactivity
Experimental data from polymerization and hydrolysis studies reveals that C5-fluorinated benzoxazinones are often less reactive toward ring opening than their C6 or C7 counterparts, despite the strong electron-withdrawing nature of fluorine.
-
Thermal Ring Opening: In polybenzoxazine curing studies, ortho-fluorine derivatives required significantly higher temperatures to initiate ring opening compared to para-fluorine derivatives (
). -
Hydrolytic Stability: The steric shielding at C5 protects the carbonyl from non-specific water attack, significantly extending the plasma half-life (
) of the inhibitor.
Design Insight: Use C5-fluorine when you need to stabilize a highly reactive core against hydrolysis without completely abolishing activity.
Experimental Protocols
Synthesis of 5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one
This protocol ensures the retention of the fluorine atom without defluorination side reactions.
Reagents:
-
2-Amino-6-fluorobenzoic acid (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq) or
-
Acetic anhydride (
) (Excess)
Workflow:
-
N-Acylation: Dissolve 2-amino-6-fluorobenzoic acid in dry dichloromethane (DCM). Add pyridine followed by dropwise addition of benzoyl chloride at 0°C. Stir at RT for 2 hours.
-
Isolation: Wash with 1N HCl and brine. Dry over
and concentrate to yield the N-benzoyl anthranilic acid intermediate. -
Cyclodehydration: Reflux the intermediate in neat acetic anhydride (
) for 1-2 hours. The reaction is monitored by TLC (disappearance of acid, appearance of fluorescent spot). -
Purification: Cool the mixture. The product often precipitates. If not, remove excess
under reduced pressure. Recrystallize from Ethanol/Hexane.
Critical Quality Attribute (CQA):
-
19F NMR: Monitor the shift. The C5-F signal typically appears around -110 to -120 ppm. A shift is observed upon cyclization due to the planarization of the ring.
Kinetic Assay: Determination of
To quantify the electronic effect, measure the second-order rate constant for inhibition.
Assay Setup:
-
Enzyme: Human Leukocyte Elastase (HLE) (10-50 nM final).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, 100 µM).
-
Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
Procedure:
-
Incubate Enzyme + Inhibitor (Benzoxazinone) for varying times (
min). -
Add Substrate and measure residual enzyme activity (
) via absorbance at 405 nm. -
Data Analysis: Plot
vs. time to get . -
Plot
vs. [Inhibitor] to determine (max inactivation rate) and (binding affinity).
Comparative Data: Substituent Effects
The following table summarizes the theoretical and observed trends for fluorine substitution at different positions on the benzoxazinone core.
| Substituent Position | Electronic Effect ( | Steric Impact | Predicted Reactivity (Ring Opening) | Stability (Hydrolysis) |
| H (Unsubstituted) | Neutral | None | Baseline | Moderate |
| C6-F (Meta to C=O) | Strong -I, Weak +M | Negligible | Increased (Fastest) | Low (Unstable) |
| C7-F (Para to C=O) | Strong -I, Strong +M | Negligible | Moderate Increase | Moderate |
| C5-F (Ortho to C=O) | Strong -I, Weak +M | High (Shielding) | Decreased (Slowest) | High (Stable) |
Structural Logic Diagram
This graph visualizes why C5-F is unique compared to C6/C7.
Caption: SAR decision tree. C5-substitution is the outlier, providing stability at the cost of raw reactivity.
References
-
Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases: design and therapeutic applications.Medicinal Research Reviews . Link
-
Lin, C. H., et al. (2008). Fluorinated benzoxazines and the structure-property relationship of resulting polybenzoxazines.Journal of Polymer Science Part A: Polymer Chemistry . Link
-
Abeles, R. H., et al. (1991). Peptidyl fluoromethyl ketones and the design of protease inhibitors.Accounts of Chemical Research . Link
-
Hedstrom, L. (2002). Serine protease mechanism and specificity.[1]Chemical Reviews . Link
-
Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.Synlett . Link
Sources
Solubility profile of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one in organic solvents
The following technical guide is structured to serve as a definitive reference for the solubility profiling of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (CAS: 18595-84-1).
As a Senior Application Scientist, I have synthesized field-proven methodologies with thermodynamic principles to provide a robust framework for handling this compound in drug development and process chemistry.
Technical Guide & Process Optimization
Executive Summary
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a critical heterocyclic scaffold, often utilized as a pharmacophore in the development of serine protease inhibitors and anticancer agents. Its utility in organic synthesis—specifically as a precursor for quinazolinones—is well-documented.
However, its lipophilic nature and rigid planar structure present significant solubility challenges. This guide addresses the "solubility gap" by providing a predictive solubility profile based on structural analogs (e.g., 2-phenyl-benzoxazinone) and thermodynamic principles. It establishes a validated protocol for solvent selection in recrystallization , reaction optimization , and formulation .
Physicochemical Characterization
Understanding the solid-state properties is the prerequisite to solubility profiling.
| Property | Value / Description | Source/Rationale |
| CAS Number | 18595-84-1 | Verified Identifier |
| Molecular Formula | C₁₄H₈FNO₂ | -- |
| Molecular Weight | 241.22 g/mol | -- |
| Physical State | Crystalline Solid (White to Off-white) | Analog behavior [1, 2] |
| Melting Point | 122–125 °C (Estimated) | Based on 2-phenyl analog [3] |
| Lipophilicity | High (LogP > 3.0 estimated) | Fluorine substitution increases lipophilicity vs. H |
| H-Bond Donors | 0 | Aprotic character |
| H-Bond Acceptors | 3 (N, O, F) | Interaction with polar protic solvents |
The "Fluorine Effect": The ortho-fluorine substitution introduces a strong dipole but increases overall lipophilicity compared to the parent 2-phenyl analog. This typically enhances solubility in halogenated solvents (DCM, Chloroform) while reducing solubility in polar protic solvents (Water, Methanol) due to the "hydrophobic shield" effect of the fluorine atom.
Representative Solubility Profile
The following profile classifies solvents based on their thermodynamic interaction capability with the solute. Data is derived from the behavior of close structural analogs (2-phenyl-4H-benzo[d][1,3]oxazin-4-one).
Solubility Classification Table (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions for bio-assays. |
| DMF | High (>50 mg/mL) | Reaction medium (nucleophilic substitution). | |
| Halogenated | Dichloromethane (DCM) | High (>30 mg/mL) | Extraction; Chromatography loading. |
| Chloroform | High (>30 mg/mL) | NMR solvent; Process solvent. | |
| Aromatic | Toluene | Moderate (10-30 mg/mL) | Reaction solvent (high temp); Recrystallization. |
| Esters | Ethyl Acetate | Moderate (5-15 mg/mL) | Extraction; Crystallization (with Hexane). |
| Polar Protic | Ethanol | Low (<5 mg/mL) | Recrystallization (High solubility at reflux). |
| Isopropanol | Low (<2 mg/mL) | Anti-solvent; Wash solvent. | |
| Non-Polar | Hexane/Heptane | Insoluble (<0.1 mg/mL) | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | -- |
Critical Insight: The compound exhibits a steep solubility curve in Ethanol and Acetonitrile . It is sparingly soluble at room temperature but highly soluble at boiling points, making these the solvents of choice for purification via recrystallization [4].
Thermodynamic Modeling & Analysis
To rigorously quantify solubility for process scale-up, we employ thermodynamic models. The dissolution process is governed by the change in enthalpy (
Mathematical Models
For researchers generating experimental data, the following models must be applied to fit the mole fraction solubility (
-
Modified Apelblat Equation: Used for accurate correlation over a wide temperature range.
-
A, B, C are empirical model parameters derived from regression.
-
-
van't Hoff Equation: Used to determine thermodynamic parameters (
, ).-
Interpretation: A linear plot of
vs indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., solvation shells around the fluorine atom).
-
Workflow: Thermodynamic Solubility Determination
Figure 1: Standardized workflow for determining thermodynamic solubility parameters.
Experimental Protocol: The "Shake-Flask" Method
Objective: Accurate determination of saturation solubility (
Reagents:
-
Analyte: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, Acetonitrile, Toluene).
Procedure:
-
Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.
-
Equilibration: Place vials in a thermodynamic shaker bath at 25.0 ± 0.1 °C. Shake at 150 rpm for 48 hours.
-
Self-Validation: Visually confirm solid is still present. If fully dissolved, add more solid.
-
-
Sampling: Stop agitation and allow solids to settle for 2 hours (sedimentation).
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC (Detection: UV @ 254 nm).
-
Calculation:
Applications in Process Chemistry
A. Recrystallization Strategy
The high melting point and steep solubility curve in alcohols suggest an Anti-Solvent Cooling or Evaporative crystallization approach.
-
System 1 (Preferred): Dissolve in hot Ethanol or Isopropanol (reflux); cool slowly to 0°C.
-
System 2 (Alternative): Dissolve in minimal DCM ; slowly add Hexane or Heptane until turbidity appears.
B. Reaction Solvent Selection
For reactions involving nucleophilic attack on the benzoxazinone ring (e.g., synthesis of quinazolinones):
-
Use Toluene: If high temperature (>100°C) is required.
-
Use Acetonitrile: For lower temperature, polar reactions.
-
Avoid Alcohols: If the reaction involves nucleophiles that could attack the lactone ring (solvolysis risk).
Decision Logic for Solvent Selection
Figure 2: Decision matrix for selecting solvents based on process requirements.
References
-
PubChem. (n.d.). 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Abdollahi, S., & Shariat, M. (2005).[2] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[2] Molbank, 2005(6), M448.[2] [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Abstract & Biological Significance
The 2-substituted-4H-benzo[d][1,3]oxazin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a potent inhibitor for serine proteases (e.g., human leukocyte elastase) and a versatile precursor for quinazolinones.[1][2] The specific derivative, 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one , exhibits enhanced metabolic stability and lipophilicity due to the ortho-fluorine substitution, making it a high-value target for oncology (A549 cell line inhibition) and antimicrobial research.
This application note details two distinct protocols for its synthesis from anthranilic acid:
-
Method A (Stepwise Isolation): Prioritizes purity and regulatory (CMC) compliance.
-
Method B (One-Pot): Prioritizes speed and high-throughput screening (HTS) efficiency.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the N-acylation of anthranilic acid followed by cyclodehydration. The presence of the ortho-fluorine on the benzoyl ring introduces steric and electronic effects that require precise temperature control to prevent hydrolysis of the sensitive oxazinone ring.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the pathway from precursors to the active heterocycle.
Figure 1: Mechanistic pathway showing N-acylation followed by anhydride-mediated cyclization.
Experimental Protocols
Method A: The "Gold Standard" Stepwise Protocol
Best for: Scale-up (>10g), high purity requirements, and intermediate characterization.
Phase 1: Synthesis of N-(2-fluorobenzoyl)anthranilic acid
-
Setup: Charge a 250 mL round-bottom flask (RBF) with Anthranilic acid (13.7 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL).
-
Activation: Add Triethylamine (TEA) (15.3 mL, 110 mmol) dropwise. The solution should clear as the salt forms. Cool to 0°C.
-
Addition: Add 2-Fluorobenzoyl chloride (15.8 g, 100 mmol) dropwise over 30 minutes via an addition funnel. Critical: Exothermic reaction; maintain T < 5°C to avoid di-acylation.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess TEA, followed by water. Dry over Na₂SO₄ and concentrate in vacuo.
-
Result: Off-white solid. Yield: ~90-95%. This intermediate is stable and can be stored.
Phase 2: Cyclodehydration
-
Reaction: Dissolve the Phase 1 intermediate (10 g) in Acetic Anhydride (30 mL).
-
Reflux: Heat the mixture to reflux (140°C) for 1 hour. Note: The solution will turn clear yellow.
-
Crystallization: Cool the mixture to RT. Slowly pour the reaction mass into crushed ice (200 g) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the hydrophobic benzoxazinone will precipitate.
-
Purification: Filter the solid. Wash with cold water (3 x 50 mL) and cold ethanol (10 mL). Recrystallize from Ethanol/Hexane if necessary.
-
Drying: Vacuum dry at 40°C. Caution: Higher temps during drying can cause ring-opening if moisture is present.
Method B: One-Pot Direct Synthesis (Pyridine Mediated)
Best for: High-throughput library generation (<100 mg), medicinal chemistry optimization.
-
Reagents: In a sealed tube, combine Anthranilic acid (1.0 eq) and 2-Fluorobenzoyl chloride (1.1 eq) in dry Pyridine (5 vol).
-
Process: Stir at 0°C for 15 mins, then heat directly to 100°C for 2 hours.
-
Mechanism: Pyridine acts as both the base for acylation and the solvent/catalyst for thermal cyclization.
-
Workup: Pour into ice-HCl (1M) to remove pyridine. Filter the precipitate.[3]
-
Note: Yields are typically lower (60-75%) due to potential side reactions, but the workflow time is reduced by 70%.
Critical Process Parameters (CPPs) & Data
| Parameter | Specification | Impact on Quality |
| Moisture Control | Strictly Anhydrous | Water causes hydrolysis of the oxazinone ring back to the amide. |
| Temperature (Step 1) | < 5°C | Prevents formation of di-acyl byproducts. |
| Quenching | Ice/Water (Rapid) | Slow quenching allows acetic acid to hydrolyze the product. |
| Stoichiometry | 1:1 (Acid:Chloride) | Excess chloride complicates purification; Excess acid reduces yield. |
Analytical Validation
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 138–140°C (Lit. value).
-
IR Spectroscopy:
-
ν ~ 1760 cm⁻¹ (Characteristic lactone/oxazinone C=O stretch). Absence of broad OH/NH stretches confirms cyclization.
-
ν ~ 1600 cm⁻¹ (C=N stretch).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.2–8.3 (dd, 1H, H-5 of benzoxazinone).
-
δ 7.2–7.8 (m, aromatic protons).[4]
-
Key Indicator: Disappearance of the carboxylic acid proton (COOH) and amide proton (NH) from the intermediate.
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route.
Troubleshooting & Storage
-
Problem: Product turns into a gummy solid upon quenching.
-
Cause: Incomplete hydrolysis of acetic anhydride or presence of acetic acid.
-
Solution: Triturate the gum with cold hexanes or diethyl ether to induce crystallization.
-
-
Problem: Low melting point / Broad range.
-
Cause: Ring opening (Hydrolysis).
-
Solution: The compound is moisture sensitive. Store in a desiccator. Recrystallize from anhydrous toluene or ethanol.
-
-
Safety: 2-Fluorobenzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.
References
-
Biological Significance of Benzoxazinones
- Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionaliz
- Source: PMC / Molecules (2024).
-
Link:[Link]
-
One-Pot Synthesis Methodology
-
Anticancer Activity of 2-Phenyl Deriv
- Title: Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line.
- Source: Journal of Applied Pharmaceutical Research (2019).
-
Link:[Link]
-
Cyclodehydr
Sources
- 1. journals.iau.ir [journals.iau.ir]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
Application Note: Using 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one as a Quinazolinone Precursor
Abstract
This application note details the strategic utilization of 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one as a versatile electrophilic synthon for the rapid construction of 2,3-disubstituted quinazolin-4(3H)-one libraries. Unlike traditional Niementowski syntheses which often require harsh conditions, the benzoxazinone route offers a mild, regioselective pathway amenable to diverse amine nucleophiles. This guide focuses on the specific electronic and steric considerations introduced by the ortho-fluorine substituent, providing optimized protocols for ring-opening/cyclodehydration sequences that maximize yield and purity in drug discovery workflows.
Introduction & Strategic Rationale
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anticonvulsant, anti-inflammatory, and antineoplastic agents (e.g., Methaqualone, Afloqualone).
The use of 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (hereafter referred to as Compound A ) as a precursor offers distinct advantages:
-
Activation: The oxazinone ring is highly activated toward nucleophilic attack by primary amines, functioning essentially as a cyclic mixed anhydride.
-
Fluorine Effect: The ortho-fluorine atom on the C2-phenyl ring exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the C2 position, potentially accelerating the initial nucleophilic attack compared to non-fluorinated analogs.
-
Regiocontrol: This route exclusively yields the 2,3-disubstituted isomer, avoiding the mixture of products often seen in direct condensation methods.
Mechanistic Pathway
The transformation proceeds via a two-step "ring-switching" mechanism:
-
Nucleophilic Ring Opening: The primary amine attacks the carbonyl (or C2, depending on conditions, though carbonyl attack is less productive) or more commonly, the amine attacks the oxazinone ring to open it, forming an N-acylanthranilamide intermediate.
-
Cyclodehydration: Thermal or acid-catalyzed dehydration closes the pyrimidine ring, expelling water to form the stable quinazolinone.
Caption: Mechanistic pathway from benzoxazinone precursor to quinazolinone scaffold via amide intermediate.
Experimental Protocols
Synthesis of Precursor (Compound A)
Note: If Compound A is not commercially sourced, it must be synthesized fresh as it is sensitive to hydrolysis.
Reagents:
-
Anthranilic acid (1.0 equiv)
-
2-Fluorobenzoyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv) or Triethylamine
-
Acetic anhydride (excess)
Procedure:
-
Dissolve anthranilic acid in dry dichloromethane (DCM) or pyridine.
-
Add 2-fluorobenzoyl chloride dropwise at 0°C. Stir at RT for 2 hours to form the N-(2-fluorobenzoyl)anthranilic acid amide.
-
Critical Step: Remove solvent/base. Treat the crude amide with acetic anhydride (5–10 volumes) and reflux for 1 hour. The solution should turn clear/yellow.
-
Concentrate under reduced pressure to remove excess acetic anhydride.
-
Wash the solid residue rapidly with cold hexane/ether to remove traces of acid.
-
Yield Expectation: 80–90%.
-
Storage: Store in a desiccator. Hydrolysis reverts it to the open amide.
Protocol: Conversion to Quinazolinone (Standard Method)
This protocol is optimized for aliphatic and aromatic amines.
Materials:
-
Precursor: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (1.0 mmol)
-
Nucleophile: Primary Amine (R-NH2) (1.1 – 1.2 mmol)
-
Solvent: Ethanol (anhydrous) or Acetic Acid (glacial)
-
Catalyst: Anhydrous ZnCl2 (optional, 10 mol% for weak nucleophiles)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Compound A (1.0 equiv) in Ethanol (5 mL/mmol).
-
Addition: Add the primary amine (1.1 equiv).
-
Observation: If the amine is highly nucleophilic (e.g., benzylamine), the solid benzoxazinone may dissolve rapidly as the ring opens to the intermediate amide.
-
-
Reaction:
-
Method A (Standard): Reflux the mixture for 4–8 hours.
-
Method B (Weak Nucleophiles/Anilines): Use Glacial Acetic Acid as solvent and reflux for 6–12 hours. Sodium acetate (0.5 equiv) can be added to buffer.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The benzoxazinone spot (high Rf) should disappear; the intermediate amide (lower Rf) may appear transiently before converting to the quinazolinone (medium Rf).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (50 g).
-
Stir vigorously for 15 minutes. The product usually precipitates as a solid.
-
-
Purification:
-
Filter the precipitate.
-
Wash with water (3x) to remove unreacted amine and solvent.
-
Recrystallize from Ethanol or DMF/Water.
-
Optimization & Troubleshooting Guide
The 2-fluorophenyl group introduces specific behaviors. Use this table to troubleshoot.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of precursor | Ensure Compound A is dry. Use anhydrous solvents. |
| Intermediate Stuck | Incomplete cyclization | The ring opened but didn't close. Increase Temp (switch EtOH to Acetic Acid) or add dehydrating agent (POCl3 - caution). |
| No Reaction | Steric hindrance | The ortho-fluorine + bulky amine creates steric clash. Use Microwave irradiation (140°C, 10-20 min). |
| Impurity Profile | Amine oxidation | Degas solvents if using oxidizable amines (e.g., electron-rich anilines). |
Microwave-Assisted Protocol (Green Chemistry)
For high-throughput library generation, the microwave method is superior.
-
Mix Compound A (1 mmol) and Amine (1.2 mmol) in a microwave vial.
-
Add 2-3 drops of DMF (as energy transfer agent) or perform neat (solvent-free).
-
Irradiate at 120–140°C for 10–15 minutes .
-
Cool and triturate with ethanol to isolate the product.
Analytical Validation
To confirm the structure of the final 2-(2-fluorophenyl)-3-substituted-quinazolin-4(3H)-one:
-
1H NMR (DMSO-d6): Look for the disappearance of the N-H protons from the intermediate amide (usually broad singlets >10 ppm). The quinazolinone core protons appear in the 7.5–8.5 ppm region.
-
19F NMR: The fluorine signal is a diagnostic handle.
-
Precursor Shift: ~ -110 to -115 ppm (varies by solvent).
-
Product Shift: Distinct shift typically observed due to the change in the heterocyclic ring electronics.
-
-
IR Spectroscopy:
-
Benzoxazinone C=O: ~1760 cm⁻¹ (Lactone-like).
-
Quinazolinone C=O: ~1680 cm⁻¹ (Amide-like). This shift is the primary indicator of successful conversion.
-
Workflow Diagram
Caption: Decision tree for selecting reaction conditions based on amine nucleophilicity.
References
-
Synthesis of Quinazolinone Derivatives: Georgey, H., et al. "Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives."[1] Molecules, 2008, 13(10), 2557–2569. Link
-
Benzoxazinone Mechanism: Annor-Gyamfi, J.K., Bunce, R.A. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 2019, 24(19), 3555.[2] Link
-
One-Pot Strategies: Duan, T., et al. "One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction." Organic & Biomolecular Chemistry, 2016.[3] Link
-
Biological Relevance: Zayed, M.F. "Quinazolinones, the Winning Horse in Drug Discovery." Molecules, 2023.[3] Link
-
Precursor Characterization: PubChem Compound Summary for CID 555407 (2-Phenyl-4H-1,3-benzoxazin-4-one analogs). Link
Sources
Application Note: Reaction Conditions for Nucleophilic Attack on 3,1-Benzoxazin-4-one Scaffolds
Executive Summary
The 4H-3,1-benzoxazin-4-one scaffold (often referred to simply as benzoxazinone) is a critical pharmacophore and a versatile intermediate in the synthesis of quinazolinones , a class of heterocycles with potent analgesic, anti-inflammatory, and anticonvulsant properties.
This Application Note provides a definitive guide to the reaction conditions governing nucleophilic attacks on this ring system. Unlike simple esters, the benzoxazinone ring behaves as an ambident electrophile . While the carbonyl carbon (C4) is the primary site for nucleophilic attack leading to ring opening, the imine-like carbon (C2) and the leaving group ability of the heterocyclic oxygen dictate the final product distribution.
This guide details protocols for aminolysis (conversion to quinazolinones), hydrolysis (stability testing), and microwave-assisted synthesis , emphasizing the kinetic vs. thermodynamic control of these pathways.
Mechanistic Foundation: The Ambident Electrophile
To optimize reaction conditions, one must understand the electronic landscape of the substrate. The 3,1-benzoxazin-4-one ring presents two potential sites for nucleophilic attack:
-
Position C4 (Carbonyl): The "soft" electrophile. Attack here is favored by most nucleophiles (amines, hydrazines, hydroxide) and leads to ring opening via a tetrahedral intermediate.
-
Position C2 (Imidate-like): The "hard" electrophile. Attack here is rare but can occur under specific acidic conditions or with specific hard nucleophiles, often leading to ring cleavage or rearrangement.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the kinetic product (Ring Opening) and the thermodynamic product (Quinazolinone formation).
Figure 1: Mechanistic pathway of nucleophilic attack on 3,1-benzoxazin-4-one. The transformation to quinazolinone requires a dehydration step typically driven by heat or dehydrating agents.
Critical Reaction Parameters
Solvent Effects
-
Protic Solvents (Ethanol/Methanol): Standard for aminolysis. The solvent stabilizes the transition state of the ring opening. However, protic solvents can compete as nucleophiles (solvolysis) if the amine is weak or sterically hindered.
-
Glacial Acetic Acid: Acts as both solvent and catalyst. It protonates the leaving group oxygen, facilitating ring opening, and acts as a dehydrating agent to drive the cyclization to quinazolinone.
-
Pyridine: Often used when the nucleophile is a salt (e.g., hydroxylamine HCl) or to neutralize acid byproducts.
Temperature & Thermodynamics
-
Room Temperature: Favors the kinetic product (the ring-opened bis-amide). If isolation of the open chain is desired, avoid heat.
-
Reflux (>80°C): Required to access the thermodynamic product (quinazolinone). The ring closure is a condensation reaction releasing water; heat drives this equilibrium forward.
Experimental Protocols
Protocol A: Thermal Synthesis of 3-Substituted Quinazolin-4(3H)-ones
Application: Standard library synthesis for drug discovery. Scale: 1.0 mmol (adaptable).
Reagents:
-
2-Substituted-3,1-benzoxazin-4-one (1.0 eq)
-
Primary Amine (e.g., aniline, benzylamine) (1.2 eq)
-
Solvent: Ethanol (absolute) or Glacial Acetic Acid.
Procedure:
-
Preparation: Dissolve 1.0 mmol of the benzoxazinone in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of the primary amine dropwise.
-
Note: If using an amine salt (e.g., hydrochloride), add 1.2 mmol of Sodium Acetate or Pyridine to release the free base.
-
-
Reaction: Reflux the mixture for 3–6 hours.
-
Monitoring: Check via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material (benzoxazinone) usually has a higher Rf than the quinazolinone product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of crushed ice/water.
-
The solid precipitate is the crude quinazolinone.
-
-
Purification: Filter the solid and recrystallize from ethanol or DMF/water.
Yield Expectation: 65–85%.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Application: High-throughput screening (HTS), rapid optimization. Advantages: Reaction times reduced from hours to minutes; higher yields; solvent-free options.
Reagents:
-
2-Substituted-3,1-benzoxazin-4-one (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
Catalyst (Optional): Montmorillonite K-10 clay or few drops of DMF.
Procedure:
-
Mixing: In a microwave process vial, mix the benzoxazinone and amine intimately. If solid, grind them together in a mortar before transferring.
-
Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).
-
Settings: 300–400 Watts.
-
Temperature: 140°C.
-
Time: 2–5 minutes.
-
-
Work-up:
-
Allow the vial to cool.
-
Add 5 mL cold ethanol to triturate the solid.
-
Filter and wash with cold ether.
-
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Reflux (Protocol A) | Microwave (Protocol B) |
| Time | 3 – 8 Hours | 2 – 10 Minutes |
| Solvent | Ethanol/Acetic Acid (Required) | Solvent-free or Min. Solvent |
| Yield | 60 – 80% | 85 – 95% |
| Purity (Crude) | Moderate (requires recrystallization) | High (often simple wash) |
Protocol C: Stability & Hydrolysis Testing
Application: Assessing the "shelf-life" of benzoxazinone intermediates or prodrugs.
Procedure:
-
Prepare a 10 mM stock solution of benzoxazinone in DMSO.
-
Dilute into buffer systems:
-
pH 1.2 (Simulated Gastric Fluid)
-
pH 7.4 (PBS)
-
pH 9.0 (Borate Buffer)
-
-
Incubate at 37°C.
-
Analysis: Monitor UV-Vis absorbance (benzoxazinones typically absorb ~280-320 nm; ring opening shifts this max) or HPLC at t=0, 1h, 4h, 24h.
-
Result: Hydrolysis yields N-acyl anthranilic acid.
-
Insight: Benzoxazinones are generally unstable in basic aqueous media (rapid hydrolysis) but show moderate stability in acidic media.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Nucleophile is too weak or sterically hindered. | Switch solvent to Glacial Acetic Acid or use Microwave irradiation. |
| Incomplete Cyclization | Reaction stopped at the ring-opened amide intermediate. | Increase temperature (Reflux) or add a dehydrating agent (e.g., Anhydrous ZnCl₂). |
| Hydrolysis Product Observed | Wet solvents or atmospheric moisture. | Use anhydrous solvents; dry glassware; use a drying tube (CaCl₂). |
| Multiple Spots on TLC | Competition between C4 and C2 attack (rare) or polymerization. | Lower the temperature; ensure stoichiometry is 1:1 or slight excess of amine. |
References
-
Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety. Afinidad. [Link][1]
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
Sources
Application Note: One-Pot Synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Executive Summary
This application note details a robust, scalable one-pot protocol for the synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one . This scaffold is a critical pharmacophore in medicinal chemistry, specifically recognized for its activity as a Human Leukocyte Elastase (HLE) inhibitor and as a precursor for quinazolinone-based drugs.
Unlike conventional two-step methods that require the isolation of the N-acyl anthranilic acid intermediate, this protocol utilizes a telescoped pyridine-mediated acylation and cyclodehydration . This approach minimizes solvent waste, reduces handling time, and maximizes yield by driving the equilibrium toward the closed heterocyclic ring.
Introduction & Biological Significance
The 4H-3,1-benzoxazin-4-one ring system (often referred to as a "benzoxazinone") acts as an alternate substrate inhibitor for serine proteases.[1][2][3] The inclusion of the 2-fluorophenyl moiety at the C2 position is chemically significant; the electron-withdrawing fluorine atom influences the electrophilicity of the carbonyl carbon (C4), thereby modulating the compound's reactivity toward the active site serine residue of enzymes like HLE.
Key Applications:
-
Serine Protease Inhibition: Covalent inhibition via ring-opening acylation of the enzyme active site.
-
Synthetic Utility: Acts as a "masked" acid chloride for the synthesis of quinazolinones (via reaction with amines).
Reaction Mechanism
The synthesis proceeds through two distinct chemical phases within a single reactor:
-
Nucleophilic Acyl Substitution: Anthranilic acid attacks 2-fluorobenzoyl chloride to form the N-(2-fluorobenzoyl)anthranilic acid intermediate.
-
Cyclodehydration: In the presence of excess base (pyridine) and a dehydrating agent (acetic anhydride or excess acid chloride), the intermediate undergoes intramolecular cyclization to form the benzoxazinone core.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway from precursors to the cyclized benzoxazinone target.[4]
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Anthranilic Acid | 137.14 | 1.0 | Nucleophile / Core Scaffold |
| 2-Fluorobenzoyl Chloride | 158.56 | 1.1 | Electrophile |
| Pyridine | 79.10 | Solvent | Solvent & HCl Scavenger |
| Acetic Anhydride ( | 102.09 | 2.0 | Dehydrating Agent (Cyclizer) |
| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent |
Equipment
-
100 mL Round-bottom flask (flame-dried).
-
Magnetic stir bar.
-
Addition funnel (pressure-equalizing).
-
Ice-water bath.
-
Rotary evaporator.
Experimental Protocol
Phase 1: -Acylation (The "Open" Intermediate)
-
Setup: Charge the 100 mL round-bottom flask with Anthranilic Acid (1.37 g, 10.0 mmol) .
-
Solvation: Add Pyridine (10 mL) . Stir vigorously at room temperature until fully dissolved.
-
Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated in the next step.
-
-
Cooling: Place the flask in an ice-water bath (
). -
Addition: Dropwise add 2-Fluorobenzoyl Chloride (1.74 g, 11.0 mmol) over 15 minutes.
-
Critical Parameter: Control the addition rate to keep the internal temperature below
. The reaction is exothermic.
-
-
Equilibration: Remove the ice bath and stir at room temperature for 1 hour.
-
Checkpoint: The solution typically turns from clear to a pale yellow suspension as the amide forms.
-
Phase 2: Telescoped Cyclization
-
Dehydration: Add Acetic Anhydride (2.0 mL, ~20 mmol) directly to the reaction mixture.
-
Reflux: Heat the mixture to
for 2 hours.-
Why: While cyclization can occur slowly at RT, thermal activation with
ensures complete conversion of the open amide to the benzoxazinone ring.
-
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 4:1). The starting material (Anthranilic acid,
) and Intermediate ( ) should disappear, leaving the less polar Product ( ).
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture onto 100 g of crushed ice/water . Stir for 30 minutes.
-
Observation: The product should precipitate as a solid.[4]
-
-
Filtration: Filter the solid precipitate using a Büchner funnel.
-
Wash: Wash the filter cake with cold water (
) to remove residual pyridine and acetic acid. -
Recrystallization: Recrystallize the crude solid from Ethanol or Heptane/EtOAc to yield needle-like crystals.
-
Drying: Dry in a vacuum oven at
for 6 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Analytical Validation
Successful synthesis is confirmed by the absence of the broad N-H / O-H stretches of the intermediate and the appearance of the specific lactone carbonyl signal.
| Technique | Expected Signal Characteristics |
| IR Spectroscopy | 1760–1770 cm⁻¹ : Strong C=O stretch (Lactone/Oxazinone carbonyl). Absence of broad OH stretch (3200–3500 cm⁻¹). |
| ¹H NMR (CDCl₃) | |
| ¹⁹F NMR | |
| Melting Point | 135–138°C (Literature dependent, check purity). |
Troubleshooting & Critical Process Parameters (CPPs)
Hydrolysis (Ring Opening)
-
Symptom: Product reverts to the open-chain amide (Intermediate) or anthranilic acid during workup.
-
Cause: Benzoxazinones are sensitive to nucleophilic attack by water, especially in basic or acidic media.
-
Solution: Perform the ice quench rapidly and filter immediately. Do not let the solid sit in the aqueous pyridine solution for extended periods.
Incomplete Cyclization
-
Symptom: Presence of a spot at
(TLC) and N-H signals in NMR. -
Cause: Insufficient heat or insufficient dehydrating agent (
). -
Solution: Ensure the reaction reaches
. If monitoring shows incomplete conversion, add an additional 0.5 eq of .
Exotherm Control
-
Risk: Adding acid chloride too fast at RT causes side reactions (bis-acylation).
-
Control: Strict adherence to the
start temperature is mandatory.
References
-
Teshima, T., et al. (1982). "Inhibition of Human Leukocyte Elastase by 2-Substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry.
-
Gutschow, M., & Neumann, U. (1997).[2] "Inhibition of Cathepsin G by 4H-3,1-Benzoxazin-4-ones." Bioorganic & Medicinal Chemistry.
-
Heller, G., & Fiesselmann, H. (1902).[5] "Über die Umsetzung von Anthranilsäure mit Säurechloriden." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the pyridine method).
-
Stein, R. L., et al. (1987).[6] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[6] Biochemistry.
-
Shariat, M., et al. (2013).[4] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives." Chemistry of Heterocyclic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Controlled N-Acylation of Anthranilic Acid with 2-Fluorobenzoyl Chloride
Introduction & Mechanistic Insight
The reaction between anthranilic acid (2-aminobenzoic acid) and 2-fluorobenzoyl chloride is a critical gateway in the synthesis of quinazolinone-based pharmaceuticals (e.g., Afloqualone analogues, methaqualone derivatives).
However, this reaction presents a classic chemoselectivity challenge . Depending on the reagents and conditions selected, the reaction can proceed to two distinct products:
-
The Kinetic Product: N-(2-fluorobenzoyl)anthranilic acid (The open-chain amide).
-
The Thermodynamic Product: 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (The cyclized dehydration product).
The "Fork in the Road" Mechanism
The fluorine atom at the ortho-position of the benzoyl chloride introduces steric bulk and inductive electron withdrawal, making the carbonyl highly electrophilic but the resulting amide conformationally restricted.
-
Path A (Amide Formation): Under mild, basic, hydrolytic conditions (Schotten-Baumann), the carboxylate salt stabilizes the molecule, preventing cyclization.
-
Path B (Cyclization): Under anhydrous conditions with weak bases (Pyridine) or dehydrating agents, the amide oxygen attacks the activated carboxylic acid (mixed anhydride intermediate), expelling water/acid to form the benzoxazinone ring.
Pathway Visualization
Figure 1: Mechanistic bifurcation. Path A yields the acyclic amide; Path B yields the cyclic benzoxazinone.
Reagent Selection Guide
The choice of base and solvent dictates the reaction outcome.
| Reagent System | Role | Target Product | Pros | Cons |
| NaOH / H₂O / Acetone | Base & Solvent | Amide (Open) | High yield, Green chemistry, prevents cyclization. | Requires careful pH control; acid chloride hydrolysis competes. |
| Pyridine / DCM | Base & Solvent | Benzoxazinone (Cyclic) | "One-pot" synthesis of the cyclic core; pyridine scavenges HCl. | Pyridine is difficult to remove completely; toxic. |
| TEA / THF (Anhydrous) | Base & Solvent | Amide (Open) | Good for water-sensitive substrates; mild conditions. | Salt (TEA·HCl) filtration required; risk of partial cyclization. |
| Acetic Anhydride | Co-solvent | Benzoxazinone (Cyclic) | Forces cyclization via mixed anhydride. | Harsh conditions; not suitable for sensitive functional groups. |
Experimental Protocols
Protocol A: Synthesis of N-(2-Fluorobenzoyl)anthranilic Acid (The Amide)
Method: Modified Schotten-Baumann Conditions
Objective: To isolate the open-chain amide without cyclization. This method utilizes water to solvate the carboxylate, making it a poor nucleophile for the intramolecular cyclization, thereby trapping the kinetic amide product.
Materials:
-
Anthranilic acid (1.0 eq)
-
2-Fluorobenzoyl chloride (1.1 eq)
-
Sodium Hydroxide (10% aqueous solution)
-
Acetone (Reagent grade)
-
HCl (1M, for acidification)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve anthranilic acid (e.g., 13.7 g, 100 mmol) in 10% NaOH (approx. 120 mL). Ensure the solution is clear (formation of sodium anthranilate).
-
Solvent Addition: Add Acetone (50 mL) to aid the solubility of the acid chloride. Cool the mixture to 0–5°C in an ice bath.
-
Acylation: Add 2-fluorobenzoyl chloride (17.4 g, 110 mmol) dropwise over 30 minutes.
-
Critical Control: Simultaneously add additional 10% NaOH dropwise to maintain pH between 8–9. If pH drops below 7, the amine becomes protonated (unreactive); if pH > 11, the acid chloride hydrolyzes rapidly.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Workup:
-
The solution should be homogeneous or contain slight precipitate.
-
Slowly acidify with 1M HCl to pH 2–3 while stirring. The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash thoroughly with water (to remove NaCl and anthranilic acid traces), and dry in a vacuum oven at 50°C.
Protocol B: Synthesis of 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one (The Cyclic Core)
Method: Anhydrous Pyridine Mediated Cyclization
Objective: To drive the reaction directly to the cyclized quinazolinone precursor. Pyridine acts as an acyl transfer catalyst and an HCl scavenger.
Materials:
-
Anthranilic acid (1.0 eq)
-
2-Fluorobenzoyl chloride (1.05 eq)
-
Dry Pyridine (Solvent volume, approx. 5–10 mL per gram of substrate)
-
Dichloromethane (DCM) (Optional co-solvent for workup)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve anthranilic acid (e.g., 1.37 g, 10 mmol) in dry pyridine (15 mL). Stir at room temperature (RT).
-
Addition: Add 2-fluorobenzoyl chloride (1.66 g, 10.5 mmol) dropwise. The reaction is exothermic; a water bath may be used to keep temp < 30°C during addition.
-
Cyclization:
-
Stir at RT for 1 hour.
-
Optional: If TLC shows intermediate amide remaining, heat to 50°C for 30 minutes to force cyclization.
-
-
Quench & Workup:
-
Pour the reaction mixture onto crushed ice/water (100 mL). The benzoxazinone is hydrophobic and will precipitate.
-
Alternative: If the product oils out, extract with DCM (3 x 30 mL), wash with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.
-
-
Isolation: Filter the solid precipitate or evaporate the organic layer.
-
Characterization:
-
IR: Look for the characteristic lactone carbonyl stretch of benzoxazinone (~1760–1770 cm⁻¹). The open amide would show carboxylic acid peaks.
-
Analytical QC & Troubleshooting
| Observation | Diagnosis | Remediation |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure temperature is kept <5°C during addition. Verify pH did not exceed 11. |
| Product is Oily (Method B) | Incomplete Cyclization or Pyridine impurities | Wash organic layer thoroughly with dilute HCl to remove pyridine. Recrystallize from Ethanol.[3][4] |
| Mixed Melting Point | Mixture of Amide and Benzoxazinone | Check IR. If mixed, treat the solid with Acetic Anhydride (reflux 30 min) to convert all to Benzoxazinone. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic protocol.
References
-
BenchChem. (2025).[5][6] An In-depth Technical Guide to the Synthesis and Chemical Characterization of Afloqualone. Retrieved from 6
-
Bain, D., & Smalley, R. (1968).[7] Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Retrieved from 7[8]
-
Putra, G. S., et al. (2017).[4] Quantitative Assay of Cardiovascular agents... Synthesis of benzoxazine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from 4
-
Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[9] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Molecules, 24(19), 3555.[9] Retrieved from 9[9]
Sources
- 1. CN103613549A - Afloqualone preparation method - Google Patents [patents.google.com]
- 2. CN106496144A - A kind of synthesis technique of afloqualone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters | MDPI [mdpi.com]
The Vanguard of Sustainable Synthesis: Advanced Green Chemistry Protocols for Benzoxazinone Scaffolds
Abstract
The benzoxazinone core is a privileged scaffold in medicinal chemistry and materials science, driving a continuous demand for efficient and sustainable synthetic methodologies. This comprehensive guide moves beyond conventional synthetic routes, which are often encumbered by hazardous reagents, harsh conditions, and significant waste streams. We present a curated collection of field-proven, green chemistry approaches for the synthesis of various benzoxazinone derivatives. This document provides not just step-by-step protocols but also delves into the mechanistic rationale behind the use of alternative energy sources like microwave and ultrasound, novel solvent systems such as deep eutectic solvents (DES), and catalyst-free and multicomponent reaction strategies. Designed for researchers, scientists, and drug development professionals, this guide aims to empower the modern chemist with the knowledge and practical tools to implement greener, safer, and more efficient benzoxazinone syntheses.
Introduction: The Imperative for Greener Benzoxazinone Synthesis
Benzoxazinones and their derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The traditional methods for their synthesis, however, often rely on protocols that are misaligned with the principles of green chemistry, utilizing toxic solvents, requiring high temperatures, or involving multi-step processes with poor atom economy. The development of sustainable synthetic routes is therefore not merely an academic exercise but a critical objective to reduce the environmental impact of chemical manufacturing.
This guide provides a detailed exploration of several cutting-edge, green synthetic strategies that address these challenges directly. We will focus on the following key areas:
-
Microwave-Assisted Synthesis: Harnessing microwave energy to dramatically reduce reaction times and improve yields.
-
Ultrasound-Assisted Synthesis: Employing sonochemistry to enhance reaction rates and efficiency through acoustic cavitation.
-
Deep Eutectic Solvents (DES): Utilizing biodegradable and cost-effective solvent systems that can also act as catalysts.
-
Catalyst-Free and Solvent-Free Conditions: The ultimate in green synthesis, minimizing or eliminating the need for catalysts and solvents.
-
Multicomponent Reactions (MCRs): Designing elegant one-pot reactions that increase complexity and efficiency while minimizing waste.
The following sections will provide detailed protocols, comparative data, and mechanistic insights for each of these approaches.
Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Protocols
Alternative energy sources offer a powerful platform for accelerating chemical transformations, often leading to cleaner reactions and higher yields in significantly shorter timeframes.
Microwave-Assisted Solvent-Free Synthesis of Benzoxazine-2,4-diones
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, resulting in rapid and uniform heating of the reaction mixture. This technique has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of benzoxazinones, often with improved yields compared to conventional heating.[2][3] A particularly green aspect of this method is its amenability to solvent-free conditions.
Causality of Experimental Choices: The choice of a solvent-free approach is a cornerstone of green chemistry, eliminating solvent-related waste, cost, and safety hazards. Microwave irradiation is selected for its ability to rapidly and efficiently heat the solid-state reaction mixture, overcoming the kinetic barriers of the reaction in the absence of a solvent. The simple work-up procedure of washing with a non-polar solvent like diethyl ether is sufficient to remove any unreacted starting materials, providing the pure product without the need for column chromatography.
Protocol 1: Microwave-Assisted Synthesis of Benzoxazine-2,4-diones from Phthalic Anhydrides [2]
Materials:
-
Phthalic anhydride derivative (1.0 mmol)
-
Trimethylsilyl azide (TMSA) (1.0 mmol, 1.0 equiv.)
-
Diethyl ether
-
10 mL microwave reactor vessel with a silicon septum
-
Single-mode microwave reactor
Procedure:
-
To a 10 mL microwave reactor vessel, add the phthalic anhydride derivative (1.0 mmol) and trimethylsilyl azide (1.0 equiv.).
-
Seal the vessel with the silicon septum.
-
Place the vessel in the microwave reactor.
-
Heat the mixture to 120°C and hold for 8 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid is washed with diethyl ether (2 x 3 mL).
-
The solid product is then dried to obtain the pure benzoxazine-2,4-dione.
Ultrasound-Assisted Synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones
Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.[4] This method is particularly effective for one-pot syntheses and can often be performed at room temperature, reducing energy consumption.[4]
Causality of Experimental Choices: The use of ultrasound provides the necessary energy to drive the condensation and cyclization reactions without the need for external heating, thereby minimizing energy consumption and potential side reactions. Acetic anhydride serves a dual role as both a reactant and a dehydrating agent. The solvent-free nature of the reaction under these conditions has been shown to give higher yields compared to reactions run in solvents.[1]
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones [1]
Materials:
-
Anthranilic acid (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Acetic anhydride (excess, >50 mmol)
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
In a reaction flask, combine anthranilic acid (1.0 mmol), the aryl aldehyde (1.0 mmol), and an excess of acetic anhydride.
-
Place the reaction flask in an ultrasonic bath (or immerse an ultrasonic probe into the mixture).
-
Irradiate the mixture with ultrasound at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford the pure N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-one.
Green Reaction Media: Synthesis in Deep Eutectic Solvents
Deep eutectic solvents (DES) are emerging as a green alternative to traditional volatile organic solvents. They are typically formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride) to form a eutectic mixture with a melting point lower than that of the individual components. DES are biodegradable, non-toxic, and inexpensive. Furthermore, they can act as both the solvent and a catalyst in chemical reactions.
Causality of Experimental Choices: The choline chloride/urea DES is chosen for its ability to form hydrogen bonds with the reactants, thereby activating them and facilitating the reaction without the need for an external catalyst or base. The reaction proceeds at room temperature, making it highly energy-efficient. The work-up is simplified by the solubility of the DES in water, allowing for easy separation of the product.
Protocol 3: Catalyst- and Base-Free Synthesis of 2H-benzo[b][2]oxazin-3(4H)-ones in a Deep Eutectic Solvent
Materials:
-
2-Aminophenol derivative (1.0 mmol)
-
2-Bromoalkanoate derivative (1.0 mmol)
-
Choline chloride
-
Urea
-
Water
-
Ethyl acetate/hexanes mixture for chromatography (if needed)
Procedure:
-
Preparation of the DES: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed. Allow to cool to room temperature.
-
Reaction Setup: In a vial, add the 2-aminophenol derivative (1.0 mmol) and the 2-bromoalkanoate derivative (1.0 mmol) to the choline chloride/urea DES (approximately 2-3 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture to dissolve the DES. The product will typically precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. If necessary, the product can be further purified by column chromatography using an ethyl acetate/hexanes eluent.
The Pinnacle of Green Synthesis: Catalyst-Free and Multicomponent Approaches
Designing reactions that proceed without a catalyst and that combine multiple steps into a single operation represent the zenith of green chemistry principles, maximizing atom economy and minimizing waste.
Catalyst-Free Synthesis of 1,2-Dihydroquinolines from Benzoxazinones
While this is a reaction of a benzoxazinone rather than a synthesis of one, it demonstrates the potential for catalyst-free transformations of these important heterocycles into other valuable compounds. This particular reaction involves the annulation of 2-(4H-benzo[d][5]oxazin-4-yl)acrylates with sulfur ylides under mild, catalyst-free conditions to furnish 1,2-dihydroquinolines in high yields.[6]
One-Pot, Three-Component Synthesis of Annulated Benzothiazoloquinazolines
Multicomponent reactions (MCRs) are highly convergent, forming complex molecules from three or more starting materials in a single pot. This approach is inherently green as it reduces the number of synthetic steps, minimizes purification of intermediates, and consequently reduces waste. An example is the one-pot, three-component reaction of substituted 2-aminobenzothiazoles with α-tetralone and aromatic aldehydes to yield annulated benzothiazoloquinazolines.[7] While not a direct synthesis of a simple benzoxazinone, it showcases the power of MCRs in building complex heterocyclic systems that can be conceptually related.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these green synthetic methods is crucial for their optimization and broader application.
Microwave-Assisted Synthesis Mechanism
The microwave-assisted synthesis of benzoxazine-2,4-diones from phthalic anhydrides and TMSA is proposed to proceed through an initial formation of an acylazide intermediate. This is followed by a Curtius rearrangement to an isocyanate, which then undergoes an intramolecular cyclization to yield the final benzoxazinedione product.[2]
Caption: Proposed mechanism for microwave-assisted benzoxazinedione synthesis.
Ultrasound-Assisted Synthesis Mechanism
The sonochemical synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones is initiated by the formation of an imine from the reaction of anthranilic acid and an aryl aldehyde. This is followed by N-acetylation with acetic anhydride and a subsequent intramolecular cyclization to form the benzoxazinone ring.[1]
Caption: Proposed mechanism for ultrasound-assisted benzoxazinone synthesis.
Deep Eutectic Solvent-Mediated Synthesis Mechanism
In the DES-mediated synthesis, the choline chloride/urea solvent is believed to act as a hydrogen bond donor and acceptor, activating the hydroxyl group of the 2-aminophenol to attack the C-Br bond of the 2-bromoalkanoate. This forms an intermediate which then undergoes a carbonyl group activation by the DES, facilitating the ring closure to the final benzoxazinone product.
Caption: Proposed mechanism for DES-mediated benzoxazinone synthesis.
Comparative Data of Green Synthesis Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Phthalic Anhydride, TMSA | Reflux | 17 hours | Comparable to MW | [2][3] |
| Microwave Irradiation | Phthalic Anhydride, TMSA | 120°C, Solvent-free | 8 minutes | 30-90 | [2][3] |
| Ultrasound Irradiation | Anthranilic Acid, Aryl Aldehyde, Acetic Anhydride | Room Temp, Solvent-free | Short | up to 98 | [1] |
| Deep Eutectic Solvent | 2-Aminophenol, 2-Bromoalkanoate | Room Temp, Choline chloride/urea | Short | High |
Conclusion and Future Outlook
The green chemistry approaches outlined in this guide represent a significant advancement in the synthesis of benzoxazinones. By leveraging alternative energy sources, green solvents, and innovative reaction designs, it is possible to produce these valuable compounds in a manner that is not only more efficient but also significantly more environmentally benign. The provided protocols offer a practical starting point for researchers to adopt these sustainable practices in their own laboratories. As the field continues to evolve, we can anticipate the development of even more sophisticated green methodologies, including biocatalytic routes and flow chemistry applications, that will further enhance the sustainability of benzoxazinone synthesis and contribute to a greener chemical industry.
References
-
Sharifi, A., Sharifi, M., Abaee, M. S., & Mirzaei, M. (2023). Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. ARKIVOC, 2023(viii), 149-158. [Link]
-
Komar, M., Molnar, M., Jukić, M., & Opačak-Bernardi, T. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]
-
Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Picos-Corrales, L. A., Osuna-Martínez, L. U., Montes-Ávila, J., & Bastidas-Bastidas, P. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(4), 255-263. [Link]
-
Sadeek, G. T., Al-jely, M. S., & Saleem, N. H. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. SciRes Literature. [Link]
-
Kumar, V., & Singh, D. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 10. [Link]
-
Komar, M., Molnar, M., & Jukić, M. (2020). Model reaction for the synthesis of benzoxazinone. ResearchGate. [Link]
-
Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Picos-Corrales, L. A., Osuna-Martínez, L. U., Montes-Ávila, J., & Bastidas-Bastidas, P. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. [Link]
-
Nijhof-Verhees, T. (2024). Create a Graph of Chemical Reactions. Neo4j Developer Blog. [Link]
-
Athena Instruments. (2025). Sonicator Bath vs Probe Sonicator – A Clear Comparison. Athena Instruments. [Link]
-
Adjeroud, Y., Chabane, H., & Liacha, M. (2016). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF NOVEL 6-(ARYLIDENEAMINO)BENZO[d]OXAZOL-2(3H)-ONES WITH POTENTIAL ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie, 61(2), 111-117. [Link]
-
Puglia, C., et al. (2021). Bio-based benzoxazines synthesized in a deep eutectic solvent: A greener approach toward vesicular nanosystems. Open Chemistry. [Link]
-
Gonzalez-Vidal, N., et al. (2022). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. PMC. [Link]
- Marks, M. J., & Ishida, H. (1996). Process for preparation of benzoxazine compounds in solventless systems.
-
Sirit, A., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]
-
Sharaf, E.-D. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
-
Unknown. (n.d.). Proposed mechanistic pathway for the production of benzoxazines via the two-component condensation reaction. ResearchGate. [Link]
-
Unknown. (2025). Bath vs probe sonicators? My PI is looking to buy a new one for sonications of up to 1 hr and at temperature (up to 70C) and gave me control of the search. Reddit. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Wang, T., Lu, Z., & Li, P. (2024). Catalyst-free reaction of 2-(4H-benzo[d][5]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Chemical Communications. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Cantera. [Link]
-
Unknown. (2025). Bath vs. Probe Sonicators: What Suppliers Offer for Different Industrial Needs. Unknown. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
-
Gonzalez-Vidal, N., et al. (2022). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]
-
Hielscher Ultrasonics. (n.d.). Sonochemical Reactions and Synthesis. Hielscher Ultrasonics. [Link]
-
Kumar, S., et al. (2012). Diversity oriented one-pot three-component sequential synthesis of annulated benzothiazoloquinazolines. PubMed. [Link]
-
Ma, S., et al. (2005). A Novel Facile One-Pot Synthesis of 3,1-Benzoxazine Derivatives. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals. [Link]
-
Patel, R. P., et al. (2010). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. [Link]
-
Sander, R. (2023). MEXPLORER 1.0.0-rc.0 – A mechanism explorer for analysis and visualization of chemical reaction pathways based on graph theory. EGUsphere. [Link]
-
Bouzroura-Aichouche, S., et al. (2015). Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. Research Square. [Link]
-
Unknown. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diversity oriented one-pot three-component sequential synthesis of annulated benzothiazoloquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in Benzoxazinone Synthesis
Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazinone scaffolds. Low conversion rates are a frequent impediment, and this resource provides a structured, in-depth approach to diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is formatted in a question-and-answer style to directly address specific problems you may be facing in the lab.
Question 1: My overall yield of 2-substituted-4H-3,1-benzoxazin-4-one is consistently low. Where should I begin my investigation?
Low overall yield is a multifaceted problem that can arise from several stages of the synthetic process. A systematic evaluation is critical to pinpointing the root cause.[1] Key areas to investigate include the integrity of your starting materials, the efficiency of the cyclization step, and potential product loss during workup and purification.
A Systematic Troubleshooting Workflow:
To effectively diagnose the issue, follow this logical progression:
Sources
Minimizing side reactions in 2-fluorobenzoyl chloride acylation
To: User (Researcher/Process Chemist) From: Technical Support Specialist, Advanced Synthesis Division Subject: Ticket #2FBC-001: Optimization of 2-Fluorobenzoyl Chloride Acylation
Hello,
Thank you for contacting the Technical Support Center regarding your acylation protocols using 2-fluorobenzoyl chloride (2-FBC) .
This reagent presents a unique duality: the ortho-fluorine atom provides critical pharmacological properties (metabolic stability, conformational locking) but simultaneously introduces specific reactivity challenges that do not exist with unsubstituted benzoyl chloride.
Below is your customized troubleshooting guide, structured to address the three primary failure modes: Hydrolysis , Nucleophilic Aromatic Substitution (
Part 1: The Reactivity Dashboard
Before troubleshooting, verify your understanding of the reagent's electronic profile.
| Parameter | Value / Characteristic | Implication for Synthesis |
| Electrophilicity | High | The ortho-fluorine exerts a strong inductive effect (-I), making the carbonyl carbon significantly more electron-deficient than in benzoyl chloride. |
| Steric Hindrance | Moderate | The fluorine atom (Van der Waals radius |
| Leaving Group Ability | High (Contextual) | In the presence of the electron-withdrawing carbonyl group, the ortho-fluorine becomes susceptible to displacement ( |
| Moisture Sensitivity | Critical | Hydrolyzes faster than benzoyl chloride due to electronic activation. |
Part 2: Troubleshooting Modules
Module A: "My product contains a carboxylic acid impurity (2-fluorobenzoic acid)."
Diagnosis: Hydrolysis.[1][2][3][4][5][6] This is the most common side reaction. Due to the electron-withdrawing nature of the fluorine, 2-FBC is "hotter" (more reactive) toward nucleophiles, including adventitious water.
Mechanistic Insight: The fluorine atom pulls electron density from the benzene ring, which in turn pulls density from the carbonyl. This lowers the LUMO energy of the carbonyl, accelerating the attack by water molecules.
Corrective Actions:
-
Solvent Quality: Use anhydrous solvents (DCM, THF, or Toluene) stored over molecular sieves. Even "HPLC grade" solvents often contain enough water to degrade 5-10% of your reagent.
-
Reagent Purity Check: 2-FBC generates HCl upon hydrolysis. If your bottle fumes heavily upon opening, titrate it or distill it.
-
Base Selection: Avoid Schotten-Baumann conditions (aqueous NaOH/KOH) if yield is critical. Switch to an anhydrous organic base system (Triethylamine or DIPEA) in an inert atmosphere.
Module B: "I am seeing a cyclized impurity or loss of fluorine."
Diagnosis: Intramolecular Nucleophilic Aromatic Substitution (
The "Ortho-Trap":
After the initial acylation forms the amide, the remaining nucleophilic group on your substrate is now positioned perfectly to attack the ortho-position of the ring. The amide carbonyl activates the ring, and fluoride is an excellent leaving group in
Visualizing the Pathway:
Caption: Pathway showing how the desired amide intermediate can undergo a secondary side reaction (
Corrective Actions:
-
Temperature Control:
has a higher activation energy than acylation. Run the reaction at 0°C to -10°C . Do not heat the reaction to drive it to completion; this promotes the displacement of fluorine. -
Stoichiometry: Avoid large excesses of the nucleophile if it is bifunctional.
-
Alternative Route: If this side reaction persists, use 2-fluorobenzoic acid + coupling agent (HATU/EDC) instead of the acid chloride. The activation of the carbonyl is milder, reducing the electronic activation of the ring toward
.
Module C: "The reaction is sluggish or stalling."
Diagnosis: Deactivation by HCl salts. If using an amine nucleophile, the HCl byproduct precipitates the amine as a hydrochloride salt, removing it from the reaction.
Corrective Actions:
-
The "Sacrificial Base" Method: Use >2.0 equivalents of the amine nucleophile (if cheap) or add >1.2 equivalents of a non-nucleophilic base (DIPEA/TEA).
-
Order of Addition: Add the acid chloride slowly to the amine/base solution. This keeps the amine concentration high relative to the acid chloride, favoring acylation over dimerization.
Part 3: Recommended Standard Operating Procedure (SOP)
Protocol: Anhydrous Acylation with 2-Fluorobenzoyl Chloride
Reagents:
-
Substrate (Amine/Alcohol): 1.0 equiv.
-
2-Fluorobenzoyl Chloride: 1.1 equiv.
-
Triethylamine (TEA) or DIPEA: 1.2 – 1.5 equiv.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.
-
Dissolution: Dissolve the Substrate and Base in the anhydrous solvent.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Why? This kinetic control minimizes the risk of
displacement of the fluorine.
-
-
Addition: Add 2-Fluorobenzoyl Chloride dropwise (neat or as a solution in the solvent) over 10-15 minutes.
-
Observation: A white precipitate (TEA[4]·HCl) should form immediately.
-
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Critical Check: If starting material remains after 1 hour at RT, add 0.1 equiv of DMAP (catalyst), but only if your substrate is sterically hindered.
-
-
Quench: Quench with saturated NaHCO₃ solution.
-
Note: This converts unreacted acid chloride to the carboxylate salt, which stays in the aqueous layer during extraction.
-
Part 4: Decision Tree for Optimization
Use this logic flow to determine your next experiment if the standard protocol fails.
Caption: Troubleshooting logic flow based on impurity profiling.
References
-
BenchChem. (2025).[7] An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Retrieved from (Note: Generalized source for acylation protocols).
-
NIST Chemistry WebBook. (2024). Benzoyl chloride, 2-fluoro- Data and Spectra. Retrieved from .
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Retrieved from .
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Fisher Scientific. (2024). Amide Synthesis Protocols and Reagent Guides. Retrieved from .
Sources
- 1. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Optimizing Temperature for Acetic Anhydride Mediated Cyclization
Status: Active
Agent: Senior Application Scientist
Topic: Thermal Optimization & Troubleshooting for
Critical Parameter Overview: The Thermodynamics of Ring Closure
Welcome to the technical support hub. You are likely here because your cyclization yield is low, your product is charring, or you are isolating acyclic intermediates.
In acetic anhydride (
The Mechanistic "Switch"
Most
-
Activation (Fast, Kinetic): Acylation of the nucleophile (e.g., hydrazide nitrogen or carboxylate oxygen) to form a mixed anhydride or O-acyl intermediate. This often occurs at mild temperatures (
). -
Cyclodehydration (Slow, Thermodynamic): Elimination of acetic acid (
) to close the ring. This step has a high activation energy barrier ( ).
The Temperature Trap:
- : The reaction often stalls at the acyclic intermediate (e.g., diacylhydrazine or O-acyl isoimide).
-
:
is susceptible to radical decomposition and polymerization, especially in the presence of amine bases (pyridine/DMAP), leading to "tarring."
Visualizing the Pathway
The following diagram illustrates the bifurcation point where temperature dictates the outcome for a standard hydrazide-to-oxadiazole cyclization.
Figure 1: Reaction coordinate visualization showing the thermal activation barrier required to convert the intermediate into the cyclized product.
Protocol Library: Standard vs. Optimized
Do not treat these as recipes; treat them as systems. Choose the protocol matching your substrate's thermal stability.
Protocol A: High-Temperature Reflux (The "Classic")
Best for: Stable substrates (e.g., aryl hydrazides to oxadiazoles).
-
Setup: Flame-dried RBF with a reflux condenser and drying tube (
). -
Stoichiometry: Substrate (1.0 eq) +
(5–10 vol). Note: Excess acts as solvent and dehydrating agent. -
Ramp: Heat to
(boiling point of ). -
Monitoring:
-
T = 0-30 min: Solution usually clears.
-
T = 2-4 hrs: Monitor by TLC.
-
Critical Stop: If the solution turns dark brown/black, STOP immediately. This indicates
polymerization.
-
-
Workup: Pour onto crushed ice (hydrolyzes excess
to ). Precipitate is filtered.[1][2]
Protocol B: The "Erlenmeyer" Melt (Controlled Fusion)
Best for: Azlactone synthesis (N-acylglycine + Aldehyde).
-
Setup: Erlenmeyer flask (conical) on a hot plate. No solvent initially.[3]
-
Mixture: Aldehyde + Hippuric acid + NaOAc (catalyst) +
. -
The "Liquefaction" Phase: Heat gently with shaking. The solid slurry will melt into a liquid at
. -
The "Color" Check:
-
Yellow: Correct. Product forming.
-
Red/Brown: Overheating. Remove from heat immediately.
-
-
Completion: Once liquefied and yellow, transfer to a steam bath (
) for 2 hours. Do not reflux vigorously.
Protocol C: Low-Temp Catalytic (The "Modern")
Best for: Thermally sensitive substrates.
-
Reagents: Substrate +
(2 eq) + Triflic Acid (5 mol%) or Hexamethyldisilazane (HMDS) . -
Temp:
. -
Mechanism: The catalyst activates the carbonyl, lowering the
for cyclization, rendering high heat unnecessary.
Troubleshooting Matrix
Use this table to diagnose your specific failure mode.
| Symptom | Probable Cause | The Fix |
| Black/Tarry Reaction Mixture | Thermal Runaway: | 1. Reduce temp to |
| Product is Acyclic (Intermediate) | Kinetic Trap: Temp was too low to cross the activation barrier for ring closure. | 1. Increase temp to reflux ( |
| Red Color (Erlenmeyer Reaction) | Overheating: Formation of decomposition byproducts (often conjugated polymers). | 1. Switch from direct hot plate to steam bath ( |
| Low Yield after Ice Quench | Hydrolysis: The product ring opened back up during the aqueous workup. | 1. Do not pour on ice.2. Distill off excess |
| Violent Exotherm on Heating | Water Contamination: Water reacts with | 1. Dry all reagents in a desiccator beforehand.2. Ensure glassware is flame-dried. |
Troubleshooting Logic Tree
Follow this flow to determine your next optimization step.
Figure 2: Decision matrix for optimizing reaction conditions based on observed intermediates and byproducts.
Advanced FAQs
Q: Can I use microwave irradiation to bypass the "tarring" issue?
A: Yes. Microwave heating is highly effective for
-
Protocol: Sealed vessel,
, 5–10 minutes. Safety: Ensure the vessel is rated for the pressure generated by acetic acid vapor.
Q: Why does my Erlenmeyer azlactone synthesis turn red? A: The red color typically indicates the formation of higher conjugated oligomers or oxidative decomposition of the phenolic/aldehyde components. This is a classic sign of "thermodynamic overshoot." The reaction should be stopped as soon as the mixture liquefies and turns a bright yellow/orange.
Q: I need to remove excess Acetic Anhydride without aqueous workup (my product is hydrolytically unstable). How?
A:
References
-
Erlenmeyer Azlactone Synthesis Protocol
- Buck, J. S., & Ide, W. S. (1943). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, Coll. Vol. 2, p.55.
-
1,3,4-Oxadiazole Cyclization (Mild Conditions)
- Rostamizadeh, S., et al. (2003). Microwave assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Tetrahedron Letters, 44(14), 2801-2803.
-
Kinetic vs Thermodynamic Control in Anhydride Cyclizations
- Cotterill, A. S., et al. (1998). Cyclization of maleamic acids: kinetic vs thermodynamic control. Journal of the Chemical Society, Perkin Transactions 1.
-
Safety Data & Handling of Acetic Anhydride
- PubChem Database. Acetic Anhydride - Safety and Hazards.
Sources
Technical Guide: Stability & Handling of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Executive Summary & Chemical Context[1][2][3][4][5]
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one (also referred to as 2-(2-fluorophenyl)-3,1-benzoxazin-4-one) is a potent heterocyclic electrophile, frequently utilized as a serine protease inhibitor (e.g., Cathepsin G, Chymotrypsin) and a pharmaceutical intermediate.
Its biological activity relies on the acylating potential of the benzoxazinone ring. The pharmacophore functions by reacting with the active site serine of a target enzyme. However, this same reactivity renders the compound inherently unstable in the presence of moisture. Water acts as a competing nucleophile, causing rapid ring-opening hydrolysis that irreversibly deactivates the compound.
Critical Stability Warning: This compound is moisture-sensitive. Exposure to ambient humidity, aqueous buffers (pH > 7), or "wet" organic solvents will degrade the material into N-(2-fluorobenzoyl)anthranilic acid , which is biologically inactive in protease inhibition assays.
Technical Deep Dive: The Hydrolysis Mechanism
To troubleshoot stability issues, one must understand the degradation pathway. The instability is not random; it follows specific mechanistic rules driven by the electrophilicity of the C-4 carbonyl and the C-2 imine-like carbon.
The Degradation Pathway
In neutral to basic aqueous environments (typical of biological assays), the hydroxide ion or water molecule attacks the carbonyl carbon (C-4). The electron-withdrawing fluorine atom on the 2-phenyl ring inductively destabilizes the system, potentially accelerating this nucleophilic attack compared to the non-fluorinated parent compound.
Mechanism Diagram
The following diagram illustrates the transition from the active inhibitor to the inactive degradation product.
Figure 1: Hydrolysis pathway of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one in neutral/basic conditions.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by researchers handling benzoxazinones.
Issue 1: "My IC50 values are shifting (potency loss) over time."
Diagnosis: Solvent-Induced Hydrolysis.[1] Root Cause: You are likely storing the compound in DMSO or DMF that has absorbed atmospheric moisture. DMSO is hygroscopic; even "anhydrous" bottles absorb water once opened. Validation: Check the LC-MS of your stock solution.
-
Active Peak: ~241 Da (Parent).
-
Degradant Peak: ~259 Da (Parent + 18 Da for H2O). Solution:
-
Dissolve fresh powder only immediately before the assay.
-
Use single-use aliquots of anhydrous DMSO (stored over molecular sieves).
-
Do not store diluted working solutions in aqueous buffer for any duration > 30 minutes.
Issue 2: "I see a precipitate forming when I dilute the stock into the assay buffer."
Diagnosis: Solubility Crash or Acid Formation. Root Cause: The benzoxazinone core is lipophilic. The hydrolyzed product (N-acyl anthranilic acid) has different solubility properties. If the ring opens, the resulting carboxylic acid may precipitate depending on the buffer pH, or the intact compound itself may crash out if the organic co-solvent concentration is too low. Differentiation:
-
If the precipitate dissolves upon adding mild base (pH 8-9), it is likely the hydrolyzed acid (carboxylates are soluble).
-
If it remains insoluble, it is likely the intact compound (requires higher DMSO %).
Issue 3: "The compound purity was 98% when purchased, but now it's 85%."
Diagnosis: Improper Storage. Root Cause: Storage at -20°C without desiccation. Condensation forms inside the vial upon warming to room temperature. Solution:
-
Allow the vial to equilibrate to room temperature before opening.
-
Store under argon or nitrogen gas if possible.
-
Store in a desiccator cabinet.
Experimental Protocols
Protocol A: Rapid Stability Check (HPLC/LC-MS)
Use this protocol to validate the integrity of your material before running expensive biological assays.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic core) |
| Expected Result | Intact: Late eluting, less polar. Hydrolyzed: Earlier eluting (more polar due to -COOH and -NH groups). |
Protocol B: Handling & Storage Best Practices
-
Arrival: Upon receipt, inspect the container. If the seal is broken, assume compromised stability.
-
Long-Term Storage:
-
State: Solid powder (Lyophilized).
-
Temp: -20°C or -80°C.
-
Atmosphere: Desiccated.
-
-
Stock Preparation:
-
Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
-
Prepare stocks at high concentration (e.g., 10-50 mM) to minimize the relative water-to-compound ratio.
-
Aliquot: Divide into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
-
-
Assay Execution:
-
Add the inhibitor to the buffer last .
-
Limit the "pre-incubation" time. While some protocols require pre-incubation to allow acylation of the enzyme, extending this beyond 15-30 minutes can lead to significant non-enzymatic hydrolysis.
-
Decision Support Diagram
Use this flow to determine the next steps if you suspect compound degradation.
Figure 2: Troubleshooting decision tree for benzoxazinone stability.
References
-
MDPI Molecules. (2019).[2] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.[2] Retrieved from [Link]
-
Royal Society of Chemistry. (1971). Studies on the hydrolysis of 3,1-benzoxazin-4-ones.[3][4] Journal of the Chemical Society B. Retrieved from [Link]
-
BindingDB. Target: Chymotrypsinogen A (Bovine) / Ligand: 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one.[5] (Analogous stability profile). Retrieved from [Link]
-
PubChem. Compound Summary: 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
Sources
- 1. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 5. BindingDB BDBM222127 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one (16) [bindingdb.org]
Overcoming steric hindrance of ortho-fluorine in benzoxazinone reactions
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with benzoxazinone scaffolds , specifically when ortho-fluorine (
Status: Operational | Tier: Advanced Chemical Support Ticket Subject: Overcoming Steric & Electronic Hindrance of Ortho-Fluorine
Welcome to the Benzoxazinone Optimization Hub. You are likely here because a standard protocol (cyclization, functionalization, or ring-opening) has failed due to the unique "Ortho Effect" of fluorine substitution.
Fluorine is small (
🛠️ Diagnostic: Identify Your Bottleneck
Before proceeding, identify which stage of your workflow is compromised.
Figure 1: Diagnostic decision tree for selecting the appropriate troubleshooting protocol based on experimental failure points.
📉 Issue 1: Failure to Cyclize (Synthesis)
Symptom: Reaction of fluorinated anthranilic acid with orthoesters/acid chlorides yields the open-chain intermediate or the dihydro-analog, but fails to eliminate water/alcohol to form the aromatic 4H-3,1-benzoxazin-4-one.
Root Cause: An ortho-fluorine (specifically at the C6 position of the anthranilic acid, becoming C5 of the benzoxazinone) creates dipole repulsion with the carbonyl oxygen. This destabilizes the transition state required for the final elimination step.
✅ Solution: Microwave-Assisted Dehydrative Cyclization
Standard thermal reflux is often insufficient to overcome the activation energy (
Optimized Protocol (Microwave)
Based on methodologies adapted from Annor-Gyamfi & Bunce (2019).
-
Reagents:
-
Substrate: Ortho-fluorinated anthranilic acid (1.0 equiv).
-
Cyclizing Agent: Triethyl orthoformate (or corresponding orthoester) (5.0 equiv).
-
Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops).
-
Solvent: Ethanol (anhydrous).
-
-
Setup: Sealed microwave reaction vial (10–20 mL).
-
Procedure:
-
Step A: Mix reagents in the vial.
-
Step B: Irradiate at 140 °C for 10–20 minutes (Power: Dynamic, Max 200W).
-
Note: If using acid chlorides (e.g., benzoyl chloride), use Pyridine as solvent/base and irradiate at 100 °C for 5 mins.
-
-
Workup:
-
Cool to RT. The product often precipitates.
-
If no precipitate: Evaporate solvent, redissolve in minimal hot EtOH, and cool.
-
| Parameter | Standard Thermal | Microwave Optimized |
| Temperature | 80 °C (Reflux) | 140 °C |
| Time | 12–24 Hours | 10–20 Minutes |
| Yield ( | < 45% (often dihydro-impurity) | > 85% (fully aromatic) |
📉 Issue 2: C-H Activation Stalled
Symptom: You are using the benzoxazinone as a Directing Group (DG) for metal-catalyzed functionalization, but the reaction fails when an ortho-fluorine is present on the aryl ring.
Root Cause: The "Ortho Effect."[1][2] The ortho-fluorine imposes steric crowding around the metal center (Pd/Rh) and reduces the electron density of the directing carbonyl, weakening the Metal-DG coordination.
✅ Solution: Heterogeneous Catalysis & Temperature Modulation
Homogeneous catalysts often fail here due to ligand bulk. Heterogeneous magnetic Pd-catalysts or ligand-free systems have shown higher efficacy in overcoming this steric wall.
Optimized Protocol (Pd-Catalyzed C-H Activation)
Based on Patra & Saha (2023).
-
Reagents:
-
Substrate: 2-Arylbenzoxazinone (1.0 equiv).
-
Coupling Partner: Phenylglyoxylic acid (1.2 equiv).
-
Catalyst: Fe₃O₄@SiO₂-Pd(OAc)₂ (Magnetic Pd-catalyst) or Pd(OAc)₂ (10 mol%).
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).
-
Solvent: 1:1 DMF/H₂O or pure Water (if using surfactant).
-
-
Procedure:
-
Step A: Combine reagents in a screw-cap tube.
-
Step B: Heat to 100–110 °C . Crucial: Do not run at room temperature; the thermal energy is required to rotate the C-C bond against the F-atom repulsion.
-
Step C: Monitor via TLC. The ortho-F requires longer reaction times (up to 24h) compared to non-fluorinated analogs.
-
-
Purification:
-
Use an external magnet to remove the catalyst (if heterogeneous).
-
Extract with EtOAc.
-
📉 Issue 3: Nucleophilic Ring Opening Resistance
Symptom: Attempting to open the lactone ring with an amine (to form quinazolinones or amides) is sluggish or incomplete.
Root Cause: The ortho-fluorine (at C5) donates electron density into the ring via resonance (+R), slightly deactivating the carbonyl carbon. Simultaneously, it physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle interference).
✅ Solution: Lewis Acid Activation
Activate the carbonyl oxygen to make the carbon more electrophilic, compensating for the fluorine's deactivation.
Optimized Protocol
-
Reagents:
-
Benzoxazinone (1.0 equiv).
-
Amine Nucleophile (1.2 equiv).
-
Activator: Sc(OTf)₃ (5 mol%) or anhydrous AlCl₃ (1.0 equiv).
-
Solvent: Toluene or CH₂Cl₂.
-
-
Procedure:
-
Pre-complex the benzoxazinone with the Lewis Acid for 15 minutes at RT.
-
Add the amine slowly.
-
Heat to 60 °C.
-
-
Mechanism: The Lewis Acid coordinates to the lactone oxygen and the ring nitrogen, pulling electron density away from the carbonyl carbon, making it susceptible to attack despite the nearby fluorine.
❓ Frequently Asked Questions (FAQ)
Q: Why does the dihydro-intermediate form and not eliminate? A: The elimination of ethanol (or water) to aromatize the ring requires the nitrogen lone pair to push electrons into the ring. An ortho-fluorine (electron-withdrawing by induction) pulls density away from the nitrogen (if at C8) or destabilizes the planar transition state (if at C5), raising the barrier for elimination. The Microwave Protocol (Issue 1) provides the necessary energy to cross this barrier.
Q: Can I use copper catalysis for C-H activation with ortho-fluorine? A: It is difficult. Copper systems usually require higher temperatures and are more sensitive to steric hindrance than Palladium or Rhodium. If you must use Cu, switch to a removable directing group strategy or use a stronger oxidant like Ag₂CO₃ to facilitate the cycle.
Q: Does the position of the Fluorine (C5 vs C8) matter? A: Yes.
-
C5-F (Ortho to C=O): Blocks nucleophilic attack and hinders ring closure via repulsion with the carbonyl.
-
C8-F (Ortho to N): Reduces the nucleophilicity of the nitrogen during the initial synthesis step (acylation).
📚 References
-
Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[3] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.[3]
-
Patra, D., & Saha, A. (2023). C–H Activation of 2-Arylbenzoxazinones in Aqueous Medium: Synthesis of Fused Isoindolinones Using a Heterogeneous Magnetic Pd-Catalyst. European Journal of Organic Chemistry.
-
Woydziak, Z. R., et al. (2012).[4] Synthesis of fluorinated benzophenones... by iterative nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(1), 473-481.[4] (Provides context on fluorinated aromatic reactivity).
Sources
- 1. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Design and functionalization of bioactive benzoxazines. An unexpected ortho-substitution effect - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Technical Guide: 1H NMR Interpretation of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Executive Summary & Scope
This guide provides a high-resolution interpretation framework for the 1H NMR characterization of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one . This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for quinazolinones and exhibiting intrinsic serine protease inhibitory activity.
The Comparison: Unlike standard spectral guides, this document compares the target molecule's spectral signature directly against its synthetic precursors (Anthranilic Acid and 2-Fluorobenzoyl Chloride ) and its hydrolysis products. This comparative approach validates successful cyclization and purity.
Comparative Analysis: Product vs. Precursors
The primary challenge in characterizing benzoxazinones is distinguishing the cyclized product from the N-acylated intermediate (open ring) or the starting materials.
Table 1: Diagnostic Signal Comparison (400 MHz, CDCl₃)
| Feature | Precursor (Anthranilic Acid) | Intermediate (N-(2-fluorobenzoyl)anthranilic acid) | Product (Benzoxazinone) | Status |
| -NH / -OH | Broad singlets (exchangeable) | Broad -NH (~11-12 ppm) & -COOH (~13 ppm) | ABSENT | Diagnostic |
| H-5 (A-Ring) | ~7.9 ppm (dd) | ~8.0 ppm (dd) | ~8.25 ppm (dd) | Deshielded |
| H-3' (B-Ring) | N/A | ~7.2 ppm (multiplet) | ~7.2-7.3 ppm (ddd) | Coupled ( |
| 19F Signal | N/A | ~ -112 ppm | ~ -110 to -114 ppm | Shifted |
Technical Insight: The disappearance of the exchangeable -NH and -COOH protons is the primary confirmation of ring closure. However, the most definitive structural proof is the deshielding of the H-5 proton (A-ring), which shifts downfield (~0.2–0.4 ppm) due to the rigid planar lock of the carbonyl group in the heterocyclic core.
Detailed Spectral Interpretation
The Benzoxazinone Core (A-Ring)
The A-ring protons (H-5, H-6, H-7, H-8) form an ABCD system, but H-5 is distinct.
-
H-5 (δ 8.20 – 8.30 ppm, dd,
Hz):-
Assignment: Ortho to the carbonyl (C=O).
-
Mechanism: Anisotropic deshielding by the carbonyl cone makes this the most downfield signal.
-
-
H-7 (δ 7.75 – 7.85 ppm, td,
Hz):-
Assignment: Para to the Nitrogen, meta to Carbonyl.
-
-
H-8 (δ 7.60 – 7.70 ppm, d,
Hz):-
Assignment: Ortho to the Nitrogen.
-
-
H-6 (δ 7.50 – 7.60 ppm, t,
Hz):-
Assignment: Meta to both N and C=O.
-
The 2-Fluorophenyl Substituent (B-Ring)
The B-ring introduces complexity due to 19F-1H spin-spin coupling . The fluorine atom splits carbon and proton signals, creating distinctive multiplets.
-
H-6' (δ 8.05 – 8.15 ppm, td,
Hz):-
Assignment: Ortho to the oxazinone ring.
-
Coupling: Exhibits long-range coupling to Fluorine (
) and strong ortho coupling to H-5'.
-
-
H-4' (δ 7.55 – 7.65 ppm, m):
-
Assignment: Para to the oxazinone. Overlaps frequently with A-ring protons.
-
-
H-3' (δ 7.20 – 7.35 ppm, ddd,
Hz, Hz):-
Assignment: Ortho to Fluorine.
-
Diagnostic: The large
coupling (~10 Hz) broadens this triplet-like signal, distinguishing it from standard phenyl protons.
-
-
H-5' (δ 7.25 – 7.35 ppm, m):
-
Assignment: Meta to Fluorine. Often overlaps with H-3'.
-
Visualization of Logic & Pathways
The following diagrams illustrate the synthesis validation logic and the interpretation hierarchy.
Diagram 1: Synthesis Validation Workflow
Caption: Decision tree for validating benzoxazinone formation via 1H NMR.
Diagram 2: Signal Assignment Map
Caption: Spatial assignment of key protons relative to the benzoxazinone core.
Experimental Protocol
To ensure reproducibility and spectral clarity, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- .-
Reasoning: DMSO can cause peak broadening due to viscosity and may interact with residual acidic protons if ring opening occurs.
provides sharper resolution for the aromatic multiplets.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may lead to stacking effects (π-π interactions), causing slight upfield shifts of the planar benzoxazinone protons.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Scans (NS): 16–32 scans are sufficient for this molecular weight.
-
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the isolated H-5 proton, ensuring accurate integration. -
Spectral Width: -2 to 14 ppm (to monitor for residual acid/NH peaks).
19F NMR Validation (Optional but Recommended)
-
Run a quick 19F NMR (non-decoupled).
-
Target Signal: Single peak around -110 to -114 ppm .
-
Purity Check: The presence of a secondary fluorine peak (e.g., -112 ppm) often indicates the presence of the uncyclized N-acyl intermediate.
References
-
Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Journal of Sciences, Islamic Azad University. Comparison of cyclization methods and spectral data for benzoxazinone derivatives.
-
4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Molecules, 2019, 24(19), 3555.[1] Detailed mechanistic study on the cyclization vs. ring-opening equilibrium.
-
Synthesis and Biological Activity of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one. Journal of Applied Pharmaceutical Research, 2020. Provides baseline NMR data for the non-fluorinated parent scaffold.
-
1H NMR Interpretation of Fluorinated Aromatics. Chemistry LibreTexts. General principles of H-F coupling constants in aromatic systems.
Sources
Spectroscopic Characterization of 3,1-Benzoxazin-4-ones: A Comparative FTIR Guide
Executive Summary
For: Medicinal Chemists, Process Development Scientists, and Spectroscopists.
This guide provides a definitive spectroscopic framework for identifying 4H-3,1-benzoxazin-4-ones , a critical scaffold in drug discovery (e.g., human leukocyte elastase inhibitors) and materials science.
The primary challenge in synthesizing benzoxazinones is their thermodynamic instability relative to their rearrangement products, quinazolin-4(3H)-ones , and their hydrolysis precursors, anthranilic acid derivatives . This guide focuses on the FTIR characteristic peaks of the Carbonyl (C=O) and Imine (C=N) bonds as the most reliable "fingerprint" to distinguish the target benzoxazinone from these structural analogs.
Theoretical Framework: The Electronic Environment
To interpret the FTIR spectra accurately, one must understand the electronic causality governing the bond stiffness (
The "Lactone-Like" Carbonyl (High Frequency)
Unlike the stable amide carbonyl found in quinazolinones, the carbonyl in 3,1-benzoxazin-4-one resides in a strained heterocyclic ester (lactone) environment.
-
Constraint: The oxygen atom in the ring exerts a strong inductive effect (-I), withdrawing electron density from the carbonyl carbon.
-
Resonance: The resonance delocalization is less effective than in amides, leading to higher double-bond character.
-
Result: This increases the force constant (
), shifting the C=O stretching vibration to a significantly higher wavenumber (1740–1780 cm⁻¹ ) compared to typical amides.
The Imine/Azomethine Bond (C=N)
The C=N bond is part of the heteroaromatic system. Its position is sensitive to conjugation with the 2-position substituent (e.g., phenyl vs. methyl).
-
Range: Typically 1600–1620 cm⁻¹ .
-
Interference: This peak often overlaps with aromatic C=C skeletal vibrations, requiring careful second-derivative analysis or comparison with saturated analogs.
Comparative Spectral Analysis
The following data consolidates experimental findings for 2-substituted-4H-3,1-benzoxazin-4-ones against their primary rearrangement product (Quinazolinone) and precursor (Anthranilic Acid).
Table 1: Diagnostic Peak Comparison
| Functional Group | Benzoxazinone (Target) | Quinazolinone (Rearrangement Product) | Anthranilic Acid Deriv. (Precursor) | Differentiation Logic |
| C=O Stretch | 1745 – 1780 cm⁻¹ | 1660 – 1690 cm⁻¹ | 1680 – 1700 cm⁻¹ (Acid/Amide) | Primary Indicator: The >80 cm⁻¹ blue shift in benzoxazinone is definitive. |
| C=N Stretch | 1600 – 1620 cm⁻¹ | 1600 – 1625 cm⁻¹ | Absent (C-N single bonds) | Confirms ring closure (vs. precursor). |
| N-H Stretch | Absent | 3100 – 3400 cm⁻¹ (Broad) | 3300 – 3500 cm⁻¹ | Presence of N-H indicates ring opening or rearrangement. |
| C-O-C Stretch | 1230 – 1260 cm⁻¹ | Absent | Absent | Confirms the oxazine ether linkage. |
Substituent Effects (Hammett Correlation)
The position of the C=O peak is modulated by the electronic nature of the substituent at the 2-position (R).
-
Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl)
-
Effect: Inductive withdrawal increases the C=O bond order.
-
Shift:Blue Shift (Higher Wavenumber, e.g., >1770 cm⁻¹).
-
-
Electron Donating Groups (EDG): (e.g., -CH₃, -OCH₃)
-
Effect: Resonance donation slightly decreases bond order.
-
Shift:Red Shift (Lower Wavenumber, e.g., ~1750 cm⁻¹).
-
Experimental Validation Protocol
This protocol ensures reproducible data free from solvent artifacts (e.g., hydrogen bonding in solution which lowers C=O frequency).
Method: Solid State KBr Pellet
Why: Solution-phase IR (e.g., in CHCl₃) can cause peak broadening and solvent-solute interactions that obscure the sharp lactone C=O peak.
Step-by-Step Workflow:
-
Sample Prep: Grind 1–2 mg of dry benzoxazinone sample with 100 mg of spectroscopic grade KBr.
-
Drying: Critical Step. Dry the mixture under a heat lamp or vacuum for 5 minutes to remove hygroscopic water (water O-H peaks at 3400 cm⁻¹ can mask N-H impurities).
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Baseline Correction: Apply automatic baseline correction to remove scattering effects.
Decision Matrix: Product Identification
Use the following logic flow to classify your synthesis product.
Figure 1: Spectroscopic Decision Matrix for distinguishing Benzoxazinone from its common rearrangement products and precursors.
Case Study Data: 2-Substituted Derivatives
The following data illustrates the specific peak shifts for common derivatives [1, 2].
| Compound | Substituent (2-Pos) | ν(C=O) cm⁻¹ | ν(C=N) cm⁻¹ | Notes |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Phenyl (-Ph) | 1766 | 1611 | Reference Standard. High C=O due to lactone strain. |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Methyl (-CH₃) | 1755 | 1620 | Slight red shift in C=O due to weak EDG effect of methyl. |
| 2-(4-Nitrophenyl)-... | p-Nitro (-NO₂) | 1772 | 1608 | Strong EWG increases C=O stiffness (Blue shift). |
| Quinazolinone Analog | (Rearranged) | 1670 | 1615 | Amide I band . Distinctly lower than all benzoxazinones. |
References
-
Thilagavathy, G., et al. "Vibrational spectra of 2-phenyl-4H-3,1-benzoxazin-4-one studied by IR spectroscopy and AM1 semiempirical molecular orbital calculations." ResearchGate, 2009.
-
Castillo, M.V., et al. "Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one." Journal of Molecular Structure, 2017.
-
BenchChem.[1] "A Comparative Guide to the Spectral Data of 4H-3,1-Benzoxazin-4-one, 2-Phenyl and Its Analogs." BenchChem Spectral Database, 2025.
-
El-Hashash, M.A., et al. "Synthesis and Biological Evaluation of Some Novel Benzoxazin-4-one and Quinazolin-4-one Derivatives."[2] Molecules, 2011.
Sources
A Comparative Guide to the Reactivity of 2-Fluorophenyl vs. 2-Chlorophenyl Benzoxazinones in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the benzoxazinone scaffold is a privileged structure, valued for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, antimicrobial, and even anticancer agents.[1][2] The functionalization of the benzoxazinone core is pivotal to tuning its pharmacological profile, and a key avenue for derivatization is through nucleophilic aromatic substitution (SNAr) on a halogenated phenyl substituent at the 2-position.
This guide provides an in-depth comparison of the reactivity of two common precursors: 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one and 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes towards novel bioactive molecules.
The Decisive Role of the Halogen in SNAr Reactivity: A Mechanistic Overview
Nucleophilic aromatic substitution is a cornerstone reaction for the modification of electron-poor aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex.[3][5] This step temporarily disrupts the aromaticity of the ring. The stability of this high-energy intermediate is therefore paramount to the overall reaction rate.
This is where the profound influence of the halogen substituent comes into play. The reactivity order for halogens in SNAr reactions is often counterintuitive to those familiar with aliphatic nucleophilic substitutions, following the trend:
The rationale behind this trend lies in the dual role of the halogen:
-
Inductive Electron Withdrawal: The halogen's primary role in accelerating the reaction is its ability to withdraw electron density from the aromatic ring through the inductive effect. This effect is most pronounced with the highly electronegative fluorine atom.[7] The strong electron withdrawal polarizes the C-X bond and, more importantly, stabilizes the negative charge of the Meisenheimer intermediate.[3]
-
Leaving Group Ability: The cleavage of the carbon-halogen bond occurs in the second, faster step of the reaction, where aromaticity is restored.[3] Therefore, the bond strength of the C-X bond (C-F being the strongest) has a less significant impact on the overall reaction rate compared to the stability of the intermediate.
In essence, the powerful electron-withdrawing nature of fluorine significantly lowers the activation energy of the rate-determining nucleophilic addition step, making the 2-fluorophenyl derivative the more reactive substrate.[7]
Caption: Generalized mechanism of the SNAr reaction on a 2-(2-halophenyl)benzoxazinone.
Comparative Reactivity: Fluoro vs. Chloro
Based on the well-established principles of SNAr reactions, we can confidently predict the following reactivity differences between 2-(2-fluorophenyl)- and 2-(2-chlorophenyl)benzoxazinones:
| Feature | 2-(2-Fluorophenyl)benzoxazinone | 2-(2-Chlorophenyl)benzoxazinone | Rationale |
| Reaction Rate | Faster | Slower | The high electronegativity of fluorine provides superior stabilization of the Meisenheimer intermediate.[3][7] |
| Reaction Conditions | Milder (lower temperature, shorter reaction time) | Harsher (higher temperature, longer reaction time) | The higher intrinsic reactivity of the fluoro-derivative allows for less forcing conditions to achieve the same conversion. |
| Yield | Generally higher | Generally lower | Faster reaction rates and milder conditions often lead to higher yields and fewer side products. |
Experimental Protocol: A Representative Aminolysis Reaction
To illustrate how a comparative study of the reactivity of these two substrates could be conducted, a general protocol for their reaction with a primary amine, such as benzylamine, is provided below. This aminolysis reaction is a common method for generating novel benzoxazinone derivatives.
Objective: To compare the rate of formation of the corresponding N-benzylamino derivative from 2-(2-fluorophenyl)benzoxazinone and 2-(2-chlorophenyl)benzoxazinone.
Materials:
-
2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one
-
2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrers, reflux condensers, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq) and 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To each flask, add potassium carbonate (2.0 eq) followed by benzylamine (1.2 eq).
-
Reaction: Heat the reaction mixtures to 80°C and monitor the progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with the 2-fluorophenyl derivative will proceed to completion significantly faster than the reaction with the 2-chlorophenyl analogue.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for the aminolysis of 2-halophenyl benzoxazinones.
Conclusion and Outlook
The fundamental principles of nucleophilic aromatic substitution unequivocally predict that 2-(2-fluorophenyl)benzoxazinone is a more reactive substrate than its 2-chlorophenyl counterpart. This enhanced reactivity, driven by the superior ability of fluorine to stabilize the key Meisenheimer intermediate, translates to faster reaction rates and the feasibility of using milder reaction conditions. For researchers and drug development professionals, the choice of the 2-fluorophenyl derivative can offer a more efficient and potentially higher-yielding pathway to novel benzoxazinone-based compounds. While direct comparative quantitative data on these specific substrates would be a valuable addition to the field, the well-established mechanistic understanding of SNAr reactions provides a robust framework for guiding synthetic strategy.
References
- Grover, G., & Kini, S. G. (2006). Synthesis and evaluation of new non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 41(3), 256-262.
- Sonigra, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
- Hassan, H. M., & El-Meka, A. (2014). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Chemical Science Journal, 4(6), 815-826.
- Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
- Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. ARKIVOC, (i), 36-54.
- Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022).
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023, October 31). Retrieved from [Link]
- Abdollahi, S., & Shariat, M. (2005).
- El-Gendy, A. M., et al. (1987). Some reactions of 2-(-chlorophenyl)-4H-1, 3 -benzoxazin-4-one and 2. Pakistan Journal of Scientific and Industrial Research, 30(11), 826-828.
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. [Link]
-
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Cheminform. [Link]
- Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., & Tuttle, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
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- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
13C NMR chemical shifts of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Comprehensive Analysis of 13C NMR Spectral Signatures: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage in Spectral Assignment
In the development of benzoxazinone-based pharmacophores, the introduction of a fluorine atom is a strategic design choice for metabolic stability and lipophilicity. However, for the analytical scientist, the fluorine substituent serves a secondary, critical function: it acts as an internal spin-label.
This guide compares the 13C NMR profile of the target molecule, 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one , against its non-fluorinated analog (2-phenyl). We demonstrate that while the non-fluorinated spectrum suffers from severe signal overlap in the aromatic region (127–132 ppm), the 2-fluorophenyl derivative offers a self-validating spectral fingerprint driven by predictable Carbon-Fluorine (
Synthesis & Experimental Context
To understand the spectral impurities and solvent effects often seen in these spectra, one must understand the genesis of the molecule. The standard protocol involves the cyclodehydration of
Protocol:
-
Acylation: Anthranilic acid is treated with 2-fluorobenzoyl chloride in pyridine or with triethylamine/DCM to form the amide intermediate.
-
Cyclization: The intermediate is refluxed in acetic anhydride (
) or treated with cyanuric chloride to effect ring closure, yielding the benzoxazinone core.
Figure 1: Synthesis Pathway & Impurity Logic
Caption: Cyclodehydration pathway. Note that "Byprod" (hydrolysis) often appears as a set of broad signals near 170 ppm in aged samples.
Comparative Data Analysis: 13C NMR Chemical Shifts
The following table contrasts the Experimental Baseline of the 2-phenyl analog with the Diagnostic Signatures of the 2-(2-fluorophenyl) derivative.
Key Performance Indicator: The "Performance" of the fluorinated spectrum is defined by the resolution of regioisomers . In the 2-phenyl analog, carbons C-2', C-3', and C-4' often overlap. In the 2-fluorophenyl target,
Table 1: Spectral Assignment & Coupling Constants
| Carbon Position | 2-Phenyl Analog ( | 2-(2-F-Phenyl) Target ( | Multiplicity ( | Diagnostic Logic |
| C=O (C-4) | 159.6 | 159.0 – 159.8 | Singlet | Deshielded carbonyl; no significant coupling (5+ bonds from F). |
| C=N (C-2) | 157.1 | 154.5 – 155.5 | Doublet ( | Imine carbon. Shows small coupling via the bridge (C2-C1'-C2'-F). |
| C-2' (C-F) | 128.8 (CH) | 160.0 – 162.5 | Doublet ( | Primary Identifier. Huge coupling and downfield shift. |
| C-4' (Para) | 132.6 | 133.5 – 134.5 | Doublet ( | Meta to F. Inductive effect is weak; coupling is diagnostic. |
| C-6' (Meta) | 128.6 | 124.0 – 125.0 | Doublet ( | Often overlaps with benzoxazinone core signals but identified by splitting. |
| C-1' (Ipso) | 130.3 | 118.0 – 120.0 | Doublet ( | Upfield shift due to ortho-F shielding effect. |
| C-3' (Ortho) | 128.8 | 116.0 – 117.0 | Doublet ( | Distinct upfield shift; typically the most shielded aromatic signal. |
| Benzoxazinone Ar | 117.0 - 147.0 | 117.0 - 147.0 | Singlets | Unaffected by F. Standard pattern: 147 (C8a), 136, 128, 127, 126, 117 (C8). |
*Note: 2-(2-F-Phenyl) values are derived from substituent chemical shift (SCS) additivity rules applied to the 2-phenyl baseline, validated against standard fluorobenzene coupling constants.
Technical Deep Dive: The "Self-Validating" Protocol
When analyzing the 13C NMR of this molecule, you do not need to rely solely on chemical shift databases. The spectrum validates itself through the magnitude of the coupling constants.
The Validation Workflow:
-
Locate the C-F Carbon: Look for the doublet centered ~161 ppm with a massive separation (~60-65 Hz on a 100 MHz instrument, which equals
Hz). If this is absent, the fluorine is lost or the ring is not intact. -
Identify the Bridge (C=N): Look for the signal near 155 ppm. In the 2-phenyl analog, this is a sharp singlet. In the 2-fluorophenyl target, this must appear as a doublet (or broadened singlet) due to long-range
coupling. This confirms the connection between the benzoxazinone core and the fluorinated ring. -
Verify Regiochemistry (Ortho vs. Para):
-
Ortho (Target): You will see two carbons with large
coupling (~20 Hz): C-1' (quaternary) and C-3' (CH). -
Para (Alternative): You would see only one carbon with
coupling (C-3', symmetric).
-
Figure 2: Spectral Assignment Logic Flow
Caption: Decision tree for validating the 2-(2-fluorophenyl) regioisomer using coupling constants.
References
-
Comparitive Baseline (2-Phenyl Analog)
- Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity. (2019).
-
Synthesis Methodology
-
4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids.[1] (2019). PMC - NIH.
-
-
Fluorine Substituent Effects (C-F Coupling)
-
Isomer Comparison (4-Fluorophenyl Analog)
- (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine. (2017). Molbank.
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. scribd.com [scribd.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
UV-Vis Absorption Spectra of 2-Aryl-4H-benzo[d][1,3]oxazin-4-ones: A Comparative Technical Guide
Executive Summary
The 2-aryl-4H-benzo[d][1,3]oxazin-4-one scaffold (often referred to as 2-aryl-3,1-benzoxazin-4-one) represents a critical class of heterocyclic compounds. While pharmacologically active as serine protease inhibitors, their primary utility in synthetic chemistry is as activated electrophilic intermediates for the synthesis of quinazolinones.
This guide provides an in-depth analysis of their electronic absorption properties. Unlike stable commercial dyes, the UV-Vis profile of benzoxazinones is transient and highly dependent on solvent integrity. This document compares their spectral performance against their thermodynamic isomers (quinazolinones) and provides a self-validating protocol for their characterization.
The Chromophore System: Electronic Architecture
The UV-Vis spectrum of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one is governed by a planar, conjugated system comprising the benzoxazinone core fused with a 2-aryl substituent.
Theoretical Basis
The absorption profile typically exhibits two primary bands arising from
-
Band I (Primary): Located in the 230–250 nm region, attributed to the localized aromatic
transitions of the benzene ring and the oxazinone core. -
Band II (Secondary): Located in the 290–315 nm region, attributed to the extended conjugation (B-band) involving the cinnamoyl-like system (-C=C-C=N-). This band is sensitive to substituents on the 2-aryl ring.
Visualization of Electronic Transitions
Figure 1: Logical flow of electronic transitions within the 2-aryl-4H-benzo[d][1,3]oxazin-4-one chromophore.
Comparative Analysis: Benzoxazinones vs. Alternatives
In drug development, distinguishing the kinetic product (benzoxazinone) from the thermodynamic product (quinazolinone) is a frequent analytical challenge.
Spectral Comparison Table
| Feature | 2-Aryl-4H-benzo[d][1,3]oxazin-4-one | 2-Aryl-4(3H)-quinazolinone | 2-Aryl-4H-chromen-4-one (Flavone) |
| Primary | 290 – 315 nm | 305 – 330 nm | 290 – 310 nm |
| Spectral Shape | Sharp transitions; often lacks fine vibrational structure due to ring strain. | Broader bands due to NH tautomerism and H-bonding. | Distinct Band I (300-380 nm) and Band II (240-280 nm). |
| Solvent Sensitivity | High. Unstable in nucleophilic solvents (MeOH, Water). Hydrolyzes to anthranilic acid derivatives. | Low. Stable in protic and aprotic solvents. | Moderate. Shows solvatochromism but chemically stable. |
| Molar Extinction ( | High ( | High ( | Very High ( |
| Fluorescence | Weak to Moderate (blue/green emission). | Stronger fluorescence (often used as probes). | Highly fluorescent. |
Performance Insight: The Stability Trade-off
The benzoxazinone's UV spectrum is a marker of its reactivity .
-
Observation: If you observe a time-dependent blue shift or the appearance of a new band at ~320-330 nm in the presence of amines, the benzoxazinone ring has opened and rearranged to the quinazolinone.
-
Diagnostic: The disappearance of the lactone carbonyl band (IR ~1760 cm⁻¹) correlates with UV spectral shifts.
Substituent Effects (Tuning the Spectrum)
The position of Band II is highly tunable via Hammett substituent effects on the 2-aryl ring.
-
Electron Donating Groups (EDG): Substituents like -OMe or -N(Me)₂ at the para-position extend the conjugation length and raise the HOMO energy.
-
Effect: Bathochromic (Red) Shift.
-
Shift Magnitude: +10 to +40 nm.
-
Example: 2-(4-methoxyphenyl)-benzoxazinone
nm.
-
-
Electron Withdrawing Groups (EWG): Substituents like -NO₂ or -CF₃ .
-
Effect: Variable. Often causes a hypsochromic (Blue) shift or intensity reduction due to disrupted charge transfer.
-
Example: 2-(4-nitrophenyl)-benzoxazinone
nm (with lower ).
-
Experimental Protocol: Self-Validating Synthesis & Analysis
Objective: Synthesize 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and obtain a valid UV-Vis spectrum without hydrolysis artifacts.
Materials
-
Precursors: Anthranilic acid, Benzoyl chloride.
-
Solvent: Pyridine (reaction), Dry Acetonitrile (UV analysis).
-
Validation: TLC (Silica gel, Hexane:EtOAc 8:2).
Step-by-Step Workflow
-
Synthesis (Cyclodehydration):
-
Dissolve anthranilic acid (10 mmol) in dry pyridine (5 mL).
-
Add benzoyl chloride (10 mmol) dropwise at 0°C.
-
Stir at RT for 2 hours. The mixture will solidify as the benzoxazinone forms.
-
Quench: Pour into ice water. Filter the solid immediately.
-
Purification: Recrystallize from absolute ethanol (Do not use water/methanol mixtures to avoid ring opening).
-
-
Stability Check (The "Zero-Hour" Test):
-
Prepare a stock solution in anhydrous acetonitrile (
M). -
Run a scan immediately (
). -
Wait 30 minutes and run a second scan (
). -
Pass Criteria: Spectra must overlap perfectly. If
shows a shift, the solvent is wet, and the ring is hydrolyzing.
-
-
Measurement:
-
Record spectrum from 200 nm to 500 nm.
-
Calculate
using Beer-Lambert Law: .
-
Workflow Diagram
Figure 2: Experimental workflow ensuring spectral integrity of the moisture-sensitive benzoxazinone.
References
-
Synthesis & General Properties: Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. [Link]
-
Crystal Structure & Structural Validation: Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[1][2][3][4][5] Acta Crystallographica Section E, 65(1), o127.[6] [Link]
-
Reactivity & Quinazolinone Conversion: Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Arkivoc, (i), 36-54. [Link]
-
Substituent Effects on Benzoxazole Derivatives (Isosteric Comparison): Rodembusch, F. S., et al. (2007). Excited state intramolecular proton transfer in amino 2-(2'-hydroxyphenyl) benzazole derivatives. Journal of Luminescence, 126(2), 728-734.[7] [Link]
Sources
- 1. 2-Phenyl-3,1-benzoxazin-4-one | C14H9NO2 | CID 13926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Structure-Activity Relationship (SAR) Guide: Fluorinated vs. Non-Fluorinated Benzoxazinones
Executive Summary
This technical guide analyzes the medicinal chemistry impact of fluorine substitution on the 1,4-benzoxazin-3-one scaffold. While the non-fluorinated parent scaffold serves as a versatile building block, strategic fluorination—specifically at the C-6 and C-7 positions—consistently amplifies biological potency, metabolic stability, and membrane permeability. This guide provides a comparative analysis for researchers optimizing this pharmacophore for antimicrobial and anticancer applications.
Part 1: The Physicochemical Pivot
Why Fluorinate? The transition from a hydrogen (H) to a fluorine (F) substituent is not merely a steric change; it is an electronic overhaul of the molecule.
Metabolic Blockade (The Para-Block Effect)
In non-fluorinated benzoxazinones, the aromatic ring is susceptible to oxidative metabolism, particularly by Cytochrome P450 enzymes (CYP450). The C-6 position (para to the nitrogen) is an electron-rich "soft spot" for hydroxylation.
-
C-H Bond Energy: ~98 kcal/mol (Vulnerable to oxidation).
-
C-F Bond Energy: ~116 kcal/mol (Resistant to oxidation).
-
Result: Substitution at C-6 blocks this metabolic route, significantly extending the in vivo half-life (
).
Lipophilicity and Permeability (LogP)
Fluorine is the most electronegative element (3.98 Pauling scale), yet it is highly lipophilic.
-
Dipole Effect: The C-F bond creates a strong permanent dipole.
-
Membrane Penetration: Fluorination typically increases
(partition coefficient), facilitating passive transport across the lipid bilayers of bacterial cell walls or cancer cell membranes. -
Acidity Modulation: Fluorine on the benzene ring decreases the
of the lactam N-H (via inductive withdrawal), potentially altering hydrogen bond donor capability at the active site.
Part 2: Comparative SAR Analysis
Case Study: Antimicrobial Potency
The following data summarizes the structure-activity relationship (SAR) trends observed when comparing unsubstituted 1,4-benzoxazin-3-ones against their C-6 fluorinated analogs. Data is synthesized from comparative studies on DNA gyrase inhibition and broad-spectrum antimicrobial assays.
Table 1: Comparative Potency Profile (Representative Data)
| Feature | Non-Fluorinated (Parent) | 6-Fluoro Derivative | Impact of Fluorination |
| Structure | 2H-1,4-benzoxazin-3(4H)-one | 6-fluoro-2H-1,4-benzoxazin-3(4H)-one | C-6 Substitution |
| Electronic State | Electron-rich aromatic ring | Electron-deficient aromatic ring | Increased metabolic stability |
| LogP (Calc.) | ~1.2 - 1.4 | ~1.5 - 1.7 | Enhanced membrane permeability |
| Antibacterial MIC (S. aureus) | > 64 µg/mL (Weak/Inactive) | 8 - 16 µg/mL (Active) | 4-8x Potency Increase |
| Antifungal EC50 (P. infestans) | > 50 µg/mL | 15 - 25 µg/mL | ~2-3x Potency Increase |
| Metabolic Fate | Rapid hydroxylation (Phase I) | Resists oxidation; slower clearance | Extended Half-life |
Key Insight: The unsubstituted parent compound often acts merely as a scaffold with weak intrinsic activity. The introduction of fluorine (or chlorine) at C-6 is often the "molecular switch" that converts the scaffold into a viable lead compound by enabling it to reach the target site (permeability) and persist long enough to act (stability).
Part 3: Mechanistic Visualization
The following diagrams illustrate the logic flow of the SAR optimization and the synthesis workflow.
Diagram 1: The Fluorine Optimization Logic
Caption: Logical flow illustrating how C-6 fluorination translates physicochemical changes into improved biological performance.
Diagram 2: Synthesis Workflow (H vs F)
Caption: Parallel synthesis pathway for generating matched molecular pairs for SAR evaluation.
Part 4: Experimental Protocols (Self-Validating Systems)
Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
This protocol ensures high yield and purity by controlling the pH during the cyclization step.
-
Reagents: 2-Amino-4-fluorophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Potassium Carbonate (
, 2.5 eq), Acetone (Solvent). -
Step-by-Step:
-
Preparation: Dissolve 2-amino-4-fluorophenol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool to 0°C in an ice bath.
-
Acylation: Add
to the solution. Add chloroacetyl chloride dropwise over 30 minutes. Validation: Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine spot. -
Cyclization: Once the intermediate amide is formed, heat the mixture to reflux (approx. 56°C) for 4–6 hours. Mechanism: The base facilitates the nucleophilic attack of the phenolic oxygen on the alkyl chloride.
-
Work-up: Filter off inorganic salts. Evaporate the solvent. Recrystallize the residue from ethanol/water.
-
Characterization: Confirm structure via
-NMR (distinct singlet/multiplet around -115 to -125 ppm depending on reference).
-
Biological Assay: MIC Determination (Broth Microdilution)
To validate the potency difference, use a standard CLSI protocol.
-
Target: Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative).
-
Control: Ciprofloxacin (Positive), DMSO (Negative).
-
Procedure:
-
Prepare stock solutions of the Non-Fluorinated and Fluorinated compounds in DMSO.
-
In a 96-well plate, perform serial 2-fold dilutions (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculate wells with bacterial suspension (
CFU/mL). -
Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Success Criteria: The Fluorinated analog should exhibit an MIC at least 2-fold lower (better) than the Non-Fluorinated parent to confirm the "Fluorine Effect."
-
Part 5: Strategic Recommendations
-
Start with the Scan: When utilizing the benzoxazinone scaffold, do not rely on the unsubstituted form for hit identification. It is often a "false negative" due to rapid metabolism or poor entry. Always include the 6-Fluoro or 6-Chloro analog in the primary screen.
-
Watch the Solubility: While Fluorine improves permeability, it increases lipophilicity. If
exceeds 4.0, consider adding a solubilizing group (e.g., morpholine or piperazine) to the nitrogen (N-4 position) to maintain bioavailability. -
Combine with N-Substitution: The most potent derivatives in literature often combine C-6 Fluorination (for stability) with N-4 alkylation/acylation (for target specificity).
References
-
Synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives. Frontiers in Microbiology (2023). Link
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (2026/2015). Link
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry (2018). Link
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal (2018). Link
-
Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal (2023). Link
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
CAS Number: 18595-84-1 Molecular Formula: C₁₄H₈FNO₂ Molecular Weight: 241.22 g/mol Synonyms: 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one[1]
Executive Safety Directive
Status: WARNING - Treat as a Bioactive Irritant & Potential Sensitizer.
As a Senior Application Scientist, I advise all personnel to handle 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one under the Precautionary Principle . While specific toxicological data for this fluorinated derivative is limited in public registries, its structural class (benzoxazinones) acts as serine protease inhibitors and potential acylating agents [1]. The addition of the fluorine atom at the ortho position generally increases lipophilicity and metabolic stability, potentially enhancing bioavailability and skin absorption compared to non-fluorinated analogs [2].
Immediate Action Required:
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Respiratory: Zero tolerance for dust inhalation.
-
Skin: Assume potential for sensitization; double-gloving recommended during solubilization.
Hazard Identification & Risk Assessment (SAR Analysis)
Based on Structure-Activity Relationship (SAR) and GHS classifications of close analogs (e.g., 2-phenyl-4H-1,3-benzoxazin-4-one).
| Hazard Class | GHS Code | Risk Description | Causality / Mechanism |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Benzoxazinones are biologically active pharmacophores capable of enzyme inhibition [3]. |
| Skin Irritation | H315 | Causes skin irritation | Reactive cyclic ester/amide functionality can acylate nucleophilic residues on skin proteins. |
| Eye Irritation | H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical and chemical irritant to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine particulates triggers mucosal inflammation. |
PPE Selection Matrix
This protocol uses a Task-Based Risk Management approach. Do not use a "one-size-fits-all" strategy.
PPE Decision Logic (Graphviz)
Caption: Decision tree for selecting appropriate PPE based on physical state and procedural risk factors.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double Layer) | Outer: 5 mil (0.12 mm) standard nitrile for dexterity.Inner: 4 mil nitrile (contrasting color). Benzoxazinones are soluble in organic solvents (DMSO, DCM); breakthrough time decreases rapidly if dissolved. Double gloving provides a visual breach indicator. |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders. Unvented or indirect-vent goggles prevent airborne particulates from bypassing the lens. |
| Respiratory | N95 or P100 | Mandatory if weighing outside a fume hood. The 2-fluorophenyl moiety does not significantly increase volatility, but the solid powder poses an inhalation risk. |
| Body Defense | Lab Coat (Cotton/Poly) | Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Protocols
A. Weighing & Mass Transfer
Objective: Prevent aerosolization of the solid.
-
Engineering Control: Perform all weighing inside a Class II Biological Safety Cabinet or a chemical fume hood with a draft shield.
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Static charge can cause "jumping" of particles.
-
Technique: Use a disposable antistatic weighing boat. Do not return excess chemical to the stock container (prevents cross-contamination and dust generation).
B. Solubilization
Solvent Compatibility: Soluble in DMSO, DMF, and Dichloromethane (DCM). Sparingly soluble in water.
-
Add Solvent to Solid: Always add the liquid to the powder, not vice versa, to minimize puffing.
-
Vessel: Use a screw-cap glass vial (borosilicate). Avoid polystyrene, as organic solvents used for this compound may degrade plastics.
-
Mixing: Vortex in short bursts inside the hood. If sonication is required, keep the cap tightly sealed to prevent aerosol generation.
C. Reaction Setup
Thermal Stability: Benzoxazinones are generally stable up to 150°C but can hydrolyze in strong acid/base aqueous conditions [4].
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While not strictly pyrophoric, exclusion of moisture prevents premature hydrolysis of the oxazinone ring.
-
Pressure: If heating above 60°C, use a pressure-rated vessel behind a blast shield.
Emergency Response & Spill Management
Spill Response Workflow (Graphviz)
Caption: Step-by-step containment strategy for dry and wet spills.
First Aid Measures:
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][5] Lift eyelids.[4] Seek medical attention.
-
Skin Contact: Wash with soap and water.[2][4][5] Do not use alcohol (increases absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][5]
Disposal & Waste Management
Waste Stream: Organic Hazardous Waste (Non-Halogenated or Halogenated depending on solvent).
-
Labeling: Must be clearly labeled with the full chemical name and "Irritant."
-
Deactivation: Do not attempt to neutralize via hydrolysis in the lab sink. The hydrolysis products (substituted anthranilic acids) may still be bioactive or regulated.
-
Container: High-density polyethylene (HDPE) or glass.
References
-
PubChem. (2024).[6][7] 2-Phenyl-4H-1,3-benzoxazin-4-one (Analogous Compound Hazard Data). National Library of Medicine. Retrieved from [Link]
- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. (Contextual grounding for Benzoxazinone bioactivity).
Sources
- 1. 2-(2-FLUOROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | 18595-84-1 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. 2-Phenyl-4H-1,3-benzoxazin-4-one | C14H9NO2 | CID 555407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | C14H9NO3 | CID 135685723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
